Samuraciclib hydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPLAHCOLEZJE-ZFNKBKEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805789-54-1 | |
| Record name | CT-7001 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-7001 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Downstream Effects of Samuraciclib Hydrochloride on the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of transcription and cell cycle progression, CDK7 is a compelling therapeutic target in oncology.[1][3] Samuraciclib's potent anti-neoplastic activity arises from its dual mechanism of action: the disruption of the cell cycle and the inhibition of transcription of key oncogenes.[1] This technical guide provides an in-depth overview of the core downstream molecular effects of samuraciclib on the cell cycle, supported by preclinical and clinical data.
Core Mechanism of Action
Samuraciclib is an ATP-competitive inhibitor of CDK7.[1][4] CDK7 itself has two primary roles in the cell. Firstly, as a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[1] Secondly, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7, a critical step for the initiation of transcription.[1][4]
By inhibiting CDK7, samuraciclib disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Downstream Effects on Cell Cycle Progression
Treatment of cancer cells with this compound leads to a significant disruption of the cell cycle, primarily characterized by cell cycle arrest. This is a direct consequence of the inhibition of the CAK complex, which in turn prevents the activation of downstream CDKs required for phase transitions.
Inhibition of Key Cell Cycle Regulators
Preclinical studies have consistently demonstrated that samuraciclib treatment leads to a dose- and time-dependent decrease in the phosphorylation of key cell cycle proteins.[5] In various cancer cell lines, including breast and prostate cancer, treatment with samuraciclib resulted in reduced phosphorylation of Retinoblastoma protein (Rb), a critical substrate of CDK4/6, and a key regulator of the G1/S transition.[6][7] Furthermore, the phosphorylation of CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions, respectively, is also inhibited.[4][5][6]
Induction of Cell Cycle Arrest
The inhibition of these key cell cycle kinases leads to a halt in cell cycle progression. Flow cytometry analyses have shown that samuraciclib treatment causes a decrease in the proportion of cells in the S phase and an accumulation of cells in the G2/M phase.[4][6] This indicates that cancer cells are unable to complete DNA replication and/or enter mitosis.
Impact on Transcriptional Regulation and Apoptosis
Beyond its effects on the cell cycle machinery, samuraciclib's inhibition of CDK7's transcriptional regulatory function has profound downstream consequences, including the induction of apoptosis.
Suppression of Oncogenic Transcription
By inhibiting the TFIIH-associated activity of CDK7, samuraciclib reduces the phosphorylation of RNA Polymerase II.[1] This leads to a suppression of the transcription of a number of genes, including key oncogenes like c-Myc, which are often overexpressed in cancer and drive proliferation.[2][8]
Induction of Apoptosis
The combined stress of cell cycle arrest and transcriptional inhibition ultimately leads to programmed cell death, or apoptosis. Treatment with samuraciclib has been shown to induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and activate caspases 3 and 7, which are key markers of apoptosis.[4] In some cancer models, particularly those with wild-type TP53, CDK7 inhibition by samuraciclib has been shown to activate the p53 pathway, further contributing to apoptosis.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of samuraciclib.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 41 nM | CDK7 | [4] |
| IC50 | 578 nM | CDK2 | [4] |
| GI50 | 0.18 µM | MCF7 (Breast Cancer) | [4] |
| GI50 | 0.32 µM | T47D (Breast Cancer) | [4] |
| GI50 | 0.2-0.3 µM | Breast Cancer Cell Lines | [4][5] |
Table 2: Clinical Efficacy of Samuraciclib in Combination Therapy
| Trial Name | Combination | Patient Population | Endpoint | Result | Reference |
| MORPHEUS (NCT03280563) | Samuraciclib + Giredestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Progression-Free Survival (PFS) | 14.2 months (no TP53 mutation) vs. 1.8 months (TP53 mutation) | [11] |
| Module 2A | Samuraciclib + Fulvestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Progression-Free Survival (PFS) | 7.4 months (no TP53 mutation) vs. 1.8 months (TP53 mutation) | [11] |
| Module 2A | Samuraciclib + Fulvestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Clinical Benefit Rate at 24 weeks (CBR) | 36.0% (overall), 47.4% (no detectable TP53 mutation) | [9] |
| TNBC Expansion | Samuraciclib Monotherapy | Triple Negative Breast Cancer | Clinical Benefit Rate at 24 weeks (CBR) | 20.0% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the downstream effects of samuraciclib.
Cell Viability Assays
-
Objective: To determine the concentration of samuraciclib that inhibits cell growth by 50% (GI50).
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of samuraciclib concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1] The results are then used to calculate the GI50 values.
Immunoblotting (Western Blotting)
-
Objective: To detect and quantify changes in the levels and phosphorylation status of specific proteins following samuraciclib treatment.
-
Methodology: Cells are treated with various concentrations of samuraciclib for specified durations. Whole-cell lysates are then prepared, and protein concentrations are determined.[1] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phospho-Rb, phospho-CDK1/2, cleaved PARP) and subsequently with corresponding secondary antibodies.[1] Protein bands are visualized using chemiluminescence, and densitometry is used for quantification.[1]
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in the different phases of the cell cycle after samuraciclib treatment.
-
Methodology: Cells are treated with samuraciclib for a defined period. Subsequently, cells are harvested, fixed, and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then measured using a flow cytometer. The resulting data is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Downstream effects of Samuraciclib on the cell cycle.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. targetedonc.com [targetedonc.com]
Samuraciclib Hydrochloride: A Technical Guide to Its Core Function in Transcriptional Regulation
For Immediate Release
DUBLIN and BOSTON – December 13, 2025 – This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of samuraciclib hydrochloride (formerly CT7001/ICEC0942). Samuraciclib is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and cell cycle progression.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle
Samuraciclib exerts its potent anti-neoplastic activity by competitively binding to the ATP-binding site of CDK7.[4][5][6] This inhibition disrupts two fundamental cellular processes frequently dysregulated in cancer: transcriptional regulation and cell cycle control.[1][3]
Transcriptional Regulation: CDK7 is an essential component of the general transcription factor TFIIH.[7][8] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 2 (Ser2) residues.[1][9] This phosphorylation is a prerequisite for the initiation and elongation phases of transcription for a multitude of genes, including key oncogenes like c-Myc.[2][9][10] By inhibiting CDK7, samuraciclib prevents Pol II CTD phosphorylation, leading to a global suppression of transcription, with a particularly pronounced effect on genes associated with super-enhancers that drive oncogenic expression.[1][9]
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[11][12][13] The sequential activation of these CDKs is necessary for orderly progression through the phases of the cell cycle.[3] Samuraciclib's inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis.[4][14]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of samuraciclib across various assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 [4][5] | - |
| CDK1 | 1845 | 45-fold[4][5] |
| CDK2 | 578[4][5] | 15-fold[4][5] |
| CDK5 | 9430 | 230-fold[4][5] |
| CDK9 | 1230 | 30-fold[4][5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18[4][5] |
| T47D | Breast Cancer | 0.32[4][5] |
| MDA-MB-231 | Breast Cancer | 0.33[4][5] |
| HS578T | Breast Cancer | 0.21[4][5] |
| MDA-MB-468 | Breast Cancer | 0.22[4][5] |
| HCT116 | Colon Cancer | Not specified, but apoptosis and cell cycle arrest observed at 0-10 µM[4] |
Table 3: Summary of a Phase 2 Clinical Trial in HR+/HER2- Advanced Breast Cancer (Post-CDK4/6i)
| Patient Subgroup | Treatment | Median Progression-Free Survival (mPFS) |
| TP53 Wild-Type | Samuraciclib + Fulvestrant | 32 weeks[15] |
| TP53 Mutant | Samuraciclib + Fulvestrant | 7.9 weeks[15] |
| No Liver Metastases | Samuraciclib + Fulvestrant | Not Reached (≥ 48 weeks)[15] |
| With Liver Metastases | Samuraciclib + Fulvestrant | 11.9 weeks[15] |
Key Experimental Protocols
Detailed methodologies for foundational experiments used to characterize the activity of samuraciclib are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of samuraciclib against a panel of cyclin-dependent kinases.
-
General Protocol:
-
Recombinant human CDK enzymes and their respective cyclin partners are used.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide in a buffer solution.
-
Samuraciclib is added at various concentrations to determine its inhibitory effect.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation (GI50) Assay
-
Objective: To determine the concentration of samuraciclib that causes a 50% reduction in the growth of cancer cell lines.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of samuraciclib concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay such as CellTiter-Glo® (Promega) or by staining with a fluorescent dye like resazurin.
-
The GI50 value is calculated from the dose-response curve.[3]
-
Western Blot Analysis for Phosphoprotein Levels
-
Objective: To assess the effect of samuraciclib on the phosphorylation of its downstream targets.
-
General Protocol:
-
Cells are treated with various concentrations of samuraciclib for different durations.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Pol II CTD Ser2/5, p-Rb, p-CDK1/2).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Bands are visualized using a chemiluminescent substrate, and densitometry is used for quantification.[3]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of samuraciclib on cell cycle distribution.
-
General Protocol:
-
Cells are treated with samuraciclib for a defined period (e.g., 24 or 48 hours).
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, which also contains RNase to prevent staining of RNA.
-
The stained cells are analyzed using a flow cytometer, where the fluorescence intensity of the dye is proportional to the DNA content.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[1]
-
Androgen Receptor (AR) Signaling Pathway Inhibition
In prostate cancer, CDK7 has been shown to phosphorylate the androgen receptor (AR), a key driver of the disease.[14] Samuraciclib's inhibition of CDK7 can therefore also suppress AR-mediated transcription.[14][16]
Preclinical and Clinical Development
Samuraciclib has demonstrated significant anti-tumor efficacy in various xenograft models, including those for breast and colorectal cancer.[17] In a study with female athymic nude mice bearing MCF7 xenografts, daily oral administration of 100 mg/kg samuraciclib for 14 days resulted in a 60% inhibition of tumor growth.[4][18] This was accompanied by a significant reduction in the phosphorylation of Pol II at Ser2 and Ser5 in both peripheral blood mononuclear cells and tumor tissue.[4][18]
Clinically, samuraciclib is being investigated in multiple trials for various advanced solid malignancies.[1][19] It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for use in combination with fulvestrant for the treatment of CDK4/6 inhibitor-resistant, HR+, HER2- advanced breast cancer.[20][21]
Conclusion
Samuraciclib is a promising selective CDK7 inhibitor with a dual mechanism of action that impacts both transcriptional regulation and cell cycle progression.[1] Its ability to inhibit the transcription of key oncogenes and arrest the cell cycle provides a strong rationale for its development as a cancer therapeutic. Preclinical data have demonstrated its potent anti-tumor activity, and early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer.[1][22] Ongoing and future studies will further delineate the clinical potential of samuraciclib in various cancer types and combination therapy settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Samuraciclib | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. researchgate.net [researchgate.net]
- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Facebook [cancer.gov]
- 20. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 21. curetoday.com [curetoday.com]
- 22. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
Unraveling the Preclinical Profile of CDK7 Inhibitors: A Technical Guide to ICEC0942 (CT7001/Samuraciclib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, known interchangeably as ICEC0942, CT7001, and Samuraciclib. The information presented herein is collated from multiple preclinical studies, offering a detailed examination of its mechanism of action, anti-tumor activity across various cancer models, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
ICEC0942 is an orally bioavailable, ATP-competitive inhibitor of CDK7.[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[3][4] By inhibiting CDK7, ICEC0942 disrupts these fundamental cellular processes, leading to cell cycle arrest, apoptosis, and suppression of oncogenic transcription.[1][5]
The primary mechanisms of action of ICEC0942 are:
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation.[3] ICEC0942 inhibits this phosphorylation, leading to a global suppression of transcription, with a particular sensitivity observed in cancers addicted to certain transcriptional drivers.[5][6]
-
Cell Cycle Arrest: As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][7] Inhibition of CDK7 by ICEC0942 prevents the activation of these downstream CDKs, resulting in cell cycle arrest, predominantly in the G1 and G2/M phases.[7][8][9]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of ICEC0942.
Table 1: In Vitro Kinase Inhibitory Activity of ICEC0942
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 | Reference |
| CDK7 | 40 - 41 | - | [8][10] |
| CDK1 | ~1800 | 45-fold | [8][10] |
| CDK2 | ~600 | 15-fold | [8][10] |
| CDK5 | ~9200 | 230-fold | [8][10] |
| CDK9 | ~1200 | 30-fold | [8][10] |
| CDK4 | Not substantially inhibited | - | [8] |
| CDK6 | Not substantially inhibited | - | [8] |
Table 2: In Vitro Anti-proliferative Activity of ICEC0942 (GI50 values)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT116 | Colon Cancer | Not specified | [5] |
| MCF7 | Breast Cancer | 0.2 - 0.3 | [8][10] |
| RPE1 | Non-tumorigenic | Not specified | [7] |
| LNCaP | Prostate Cancer | Not specified | [1] |
| Multiple Cancer Cell Lines (NCI-60 panel) | Various | Range observed | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of ICEC0942.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ICEC0942 against a panel of kinases.
Protocol:
-
A peptide substrate, N-YSPTSPSYSPTSPSYSPTSPS-C (representing the Pol II CTD), was used for CDK7/CycH/MAT1 and CDK9/CycT1.[8]
-
Kinase reactions were initiated in the presence of varying concentrations of ICEC0942.
-
The amount of ATP remaining at the end of the reaction was quantified using a luciferase-based assay (e.g., PKLight assay).[8]
-
IC50 values were calculated from the dose-response curves, representing the concentration of ICEC0942 required to inhibit 50% of the kinase activity.[8]
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of ICEC0942 that causes 50% growth inhibition (GI50) in cancer cell lines.
Protocol:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of ICEC0942 for 48-72 hours.[5][11]
-
Cell viability was assessed using either the Sulforhodamine B (SRB) or MTT assay.[7]
-
GI50 values were calculated from the resulting dose-response curves.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of ICEC0942 on cell cycle distribution.
Protocol:
-
Cells were treated with ICEC0942 at various concentrations for a specified duration (e.g., 24-72 hours).[9][11]
-
For DNA content analysis, cells were harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).[9][11]
-
For analysis of DNA synthesis, cells were incubated with 5-ethynyl-2'-deoxyuridine (EdU) before harvesting, followed by a click chemistry reaction to attach a fluorescent azide.[7]
-
Stained cells were analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[7][9]
Western Blotting for Phosphoprotein Analysis
Objective: To determine the effect of ICEC0942 on the phosphorylation of CDK7 substrates.
Protocol:
-
Cells were treated with ICEC0942 for the desired time and concentration.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Membranes were incubated with primary antibodies specific for phosphorylated forms of CDK7 substrates (e.g., phospho-RNA Pol II CTD, phospho-CDK1, phospho-Rb) and total protein antibodies as loading controls.[7][11]
-
Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[11]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered ICEC0942 in animal models.
Protocol:
-
Human cancer cells (e.g., HCT116, MCF7) were subcutaneously implanted into immunocompromised mice.[5][12]
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.[12]
-
ICEC0942 was administered orally at a specified dose and schedule (e.g., 100 mg/kg/day).[5][12]
-
Tumor volume and body weight were monitored regularly throughout the study.[5][12]
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry (IHC) or Western blotting.[5][12]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to ICEC0942.
Dual inhibitory mechanism of ICEC0942 on transcription and cell cycle.
References
- 1. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Samuraciclib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a serine/threonine kinase that acts as a master regulator of two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription.[2] This dual role makes CDK7 a compelling therapeutic target in oncology.[3][4] This technical guide provides an in-depth overview of the target validation of Samuraciclib in cancer cells, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the core biological pathways.
Molecular Target: Cyclin-Dependent Kinase 7 (CDK7)
Samuraciclib is an ATP-competitive inhibitor of CDK7.[2][5] CDK7 is a critical component of two distinct protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] This sequential activation is essential for the orderly progression of the cell cycle.
-
General Transcription Factor TFIIH: CDK7 is also a subunit of the general transcription factor TFIIH.[2] Within this complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and Serine 2 (Ser2), which are crucial steps for transcription initiation and elongation.[1][2]
Many cancers exhibit "transcriptional addiction," a heightened dependency on the transcriptional machinery to maintain their malignant phenotype.[1] By inhibiting CDK7, Samuraciclib disrupts both cell cycle progression and the transcription of key oncogenes and survival factors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
Mechanism of Action
Samuraciclib's anti-neoplastic activity stems from its dual mechanism of action:
-
Inhibition of Cell Cycle Progression: By inhibiting the CAK complex, Samuraciclib prevents the activation of downstream CDKs, leading to cell cycle arrest.[2][6]
-
Suppression of Oncogenic Transcription: Inhibition of CDK7 within the TFIIH complex reduces the phosphorylation of RNA Polymerase II.[2] This dampens the transcription of a broad range of genes, with a particularly strong effect on those associated with super-enhancers, which often include key oncogenes like c-Myc.[1][3]
This dual impact is particularly effective in cancers that are dependent on CDK7-mediated transcriptional regulation and signaling.[3]
Quantitative Data
The potency and selectivity of Samuraciclib have been quantified across various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | 1845 | 45-fold |
| CDK2 | 578 | 15-fold |
| CDK5 | 9430 | 230-fold |
| CDK9 | 1230 | 30-fold |
| Data compiled from MedChemExpress and Selleck Chemicals.[5][7][8] |
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) |
| MCF7 | 0.18 |
| T47D | 0.32 |
| MDA-MB-231 | 0.33 |
| HS578T | 0.21 |
| MDA-MB-468 | 0.22 |
| MCF10A (non-malignant) | 0.67 |
| HMEC (non-malignant) | 1.25 |
| Data compiled from MedChemExpress.[5][7] |
Experimental Protocols for Target Validation
Validation of Samuraciclib's on-target activity in cancer cells typically involves the following key experiments.
Western Blotting for Phospho-RNA Polymerase II
This assay confirms the direct engagement of Samuraciclib with its target, CDK7, within the TFIIH complex by measuring the phosphorylation status of a key substrate, RNA Polymerase II.
-
Objective: To determine the effect of Samuraciclib on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 and Serine 5.[1]
-
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., HCT116 colon cancer cells) and treat with a dose range of Samuraciclib (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[5][7]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies specific for phospho-RNA Polymerase II CTD (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry.[2]
-
-
Expected Outcome: A dose-dependent decrease in the levels of phosphorylated RNA Polymerase II (Ser2 and Ser5) upon treatment with Samuraciclib, indicating successful inhibition of CDK7's transcriptional activity.[7]
Cell Viability/Proliferation Assay
This assay measures the functional consequence of CDK7 inhibition on cancer cell growth.
-
Objective: To determine the anti-proliferative effect of Samuraciclib on various cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere, treat with a serial dilution of Samuraciclib for a defined period (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[2]
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Expected Outcome: A dose-dependent reduction in cell viability, demonstrating the anti-proliferative effects of Samuraciclib.
Clinical Validation and Future Directions
Samuraciclib is currently being evaluated in multiple clinical trials for various advanced solid malignancies, including hormone receptor-positive (HR+), HER2-negative breast cancer and castration-resistant prostate cancer (CRPC).[4][6] It has been granted Fast Track designation by the U.S. FDA for use in combination with fulvestrant for the treatment of CDK4/6 inhibitor-resistant HR+, HER2- advanced breast cancer.[4][9]
Recent phase 2 clinical trial data presented in late 2025 has shown promising results. In the SUMIT-BC trial, Samuraciclib in combination with fulvestrant demonstrated a clinically meaningful benefit in patients with HR+, HER2- metastatic breast cancer whose disease had progressed after CDK4/6 inhibitor therapy.[10] Notably, patients without a TP53 gene mutation showed an overall response rate of 55% and a median progression-free survival of 14.5 months.[10] These findings highlight the potential of using biomarkers like TP53 status to guide patient selection.[10][11]
Ongoing and future studies will continue to explore Samuraciclib in combination with other anti-cancer agents, such as selective estrogen receptor degraders (SERDs), to further enhance its therapeutic potential in various cancer types.[9][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
The Impact of Samuraciclib Hydrochloride on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samuraciclib hydrochloride (CT7001) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of both cell cycle progression and transcription, CDK7 has emerged as a significant therapeutic target in oncology.[1] This technical guide provides an in-depth analysis of the mechanism by which Samuraciclib affects the phosphorylation of RNA Polymerase II (RNAPII), a pivotal event in the regulation of gene expression. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action
CDK7 is a serine/threonine kinase that functions as a master regulator in two fundamental cellular processes:
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] This sequential activation is essential for the orderly progression through the different phases of the cell cycle.[3]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[2][3] In this role, it directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1).[1][3]
The CTD of Rpb1 consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S.[1] The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is critical for regulating the transcription cycle.[1] CDK7 primarily phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD.[1] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[1]
Samuraciclib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[1][4] This inhibition prevents the phosphorylation of CDK7's substrates. The primary consequence, in the context of transcription, is a significant reduction in the phosphorylation of the RNA Polymerase II CTD.[1]
Studies have consistently shown that treatment with Samuraciclib leads to a dose- and time-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) in various cancer cell lines.[1][5] The reduction in Ser5 phosphorylation is a direct result of CDK7 inhibition.[3] The decrease in Ser2 phosphorylation is considered an indirect effect, as CDK7 activity is also involved in activating CDK9, the primary kinase responsible for Ser2 phosphorylation.[1][6] This disruption of RNAPII CTD phosphorylation leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][4]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of Samuraciclib and its effect on RNAPII phosphorylation.
Table 1: In Vitro Inhibitory Activity of Samuraciclib
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | 41 nM | Biochemical Assay | [7] |
| IC50 (CDK2) | 578 nM | Biochemical Assay | [7] |
| Selectivity | 15-fold over CDK2 | Biochemical Assay | [7] |
| GI50 (Median) | 0.25 µM | 60 cell lines | [5] |
| GI50 (MCF7) | 0.18 µM | Breast Cancer | [7] |
| GI50 (T47D) | 0.32 µM | Breast Cancer | [7] |
| GI50 (MDA-MB-231) | 0.33 µM | Breast Cancer | [7] |
Table 2: Effect of Samuraciclib on RNA Polymerase II CTD Phosphorylation in Cancer Cell Lines
| Cell Line | Treatment | Effect on p-RNAPII (Ser5) | Effect on p-RNAPII (Ser2) | Reference |
| HCT116 (Colon) | 0-10 µM, 0-24 hrs | Dose and time-dependent decrease | Dose and time-dependent decrease | [5][7] |
| LNCaP (Prostate) | > GR50 concentration | Decreased phosphorylation | Decreased phosphorylation | [3][8] |
| Tumor Xenografts | 100 mg/kg, daily, 14 days | Significant reduction | Significant reduction | [7] |
| Patient Biopsies | Dose escalation | Reduction observed in tumor tissue | Not specified | [9][10] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Samuraciclib and a typical experimental workflow for its analysis.
Caption: Mechanism of Action of Samuraciclib.
Caption: Workflow for Analyzing RNAPII Phosphorylation.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of Samuraciclib.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[2]
-
Drug Treatment: Treat cells with a range of Samuraciclib concentrations (e.g., 0.01 to 10 µM) in triplicate for 72 hours. Include a vehicle control (DMSO).[2]
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.
Western Blotting for RNAPII Phosphorylation
This protocol describes the general steps for assessing the phosphorylation status of RNAPII in response to Samuraciclib treatment.[1][11]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, LNCaP) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Samuraciclib (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated RNAPII CTD (e.g., anti-pSer2, anti-pSer5, anti-pSer7) and total RNAPII overnight at 4°C.[11] A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the intensity of the phosphorylated RNAPII bands to the total RNAPII or the loading control.[1]
-
In Vitro Kinase Assay for IC50 Determination
This protocol is adapted from methodologies used to assess the biochemical potency of CDK7 inhibitors.[11][12]
Methodology:
-
Reagent Preparation:
-
Use recombinant human CDK7/Cyclin H/MAT1 complex as the enzyme source.
-
Use a biotinylated peptide substrate derived from the RNA Polymerase II CTD.
-
Prepare serial dilutions of Samuraciclib in DMSO and then in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
-
Kinase Reaction:
-
Add the CDK7 enzyme, the peptide substrate, and the Samuraciclib dilution to the wells of a 384-well plate.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a detection reagent (e.g., a luminescence-based kit like Kinase-Glo® that measures remaining ATP).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Convert the signal to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Samuraciclib concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[12]
-
Conclusion
This compound effectively inhibits CDK7, leading to a significant reduction in the phosphorylation of RNA Polymerase II at its C-terminal domain.[1] This mechanism disrupts the transcription of key oncogenes and cell cycle regulators, providing a strong rationale for its development as a therapeutic agent in various cancers.[1] The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate effects of Samuraciclib and other CDK7 inhibitors on transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Dual Inhibitory Action of Samuraciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its therapeutic potential in oncology stems from a potent dual mechanism of action: the concurrent disruption of cell cycle progression and the inhibition of oncogenic transcription.[1] This guide provides a detailed examination of the molecular mechanisms underpinning Samuraciclib's effects, supported by preclinical and clinical data.
The Central Role of CDK7 in Cancer Biology
CDK7 is a serine/threonine kinase that functions as a critical regulator of two fundamental cellular processes frequently dysregulated in cancer:
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] This sequential activation is essential for the orderly progression of cells through the different phases of the cell cycle.[4]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[1][2] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7), a critical step for the initiation and elongation of transcription for a multitude of genes, including many key oncogenes like c-Myc.[1][3]
Given its pivotal role in these processes, CDK7 has emerged as a compelling therapeutic target in oncology.[5]
Samuraciclib's Dual Mechanism of Action
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[4][6] By binding to the ATP-binding pocket of CDK7, it blocks its kinase activity, leading to two distinct but synergistic anti-tumor effects:
-
Inhibition of Cell Cycle Progression: By inhibiting the CAK complex, Samuraciclib prevents the activation of cell cycle CDKs.[7] This leads to a halt in the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately causing cell cycle arrest in the G1 phase.[4][8]
-
Suppression of Oncogenic Transcription: Samuraciclib's inhibition of CDK7 within the TFIIH complex leads to reduced phosphorylation of RNA Polymerase II.[1][2] This dampens the transcription of key cancer-driving genes, a phenomenon particularly effective in cancers exhibiting "transcriptional addiction" to certain oncogenes.[1][2]
This dual action of disrupting both the cell cycle machinery and the transcriptional apparatus of cancer cells contributes to the potent anti-neoplastic activity of Samuraciclib.[1]
Quantitative Data
Preclinical Activity of Samuraciclib
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| MCF-7 | Breast Cancer | Data not specified | [9] |
| T47D | Breast Cancer | Data not specified | [3][10] |
| LNCaP | Prostate Cancer | Growth Rate (GR) metrics reported | [4] |
| PC3 | Prostate Cancer | Growth Rate (GR) metrics reported | [4] |
Clinical Efficacy of Samuraciclib
| Trial Name | Cancer Type | Combination Therapy | Patient Population | Key Efficacy Data | Reference |
| MORPHEUS (NCT03280563) | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Giredestrant | Post-CDK4/6 inhibitor | PFS: 14.2 months (TP53 no mutation) vs 1.8 months (TP53 mutation) | [11] |
| Module 2A | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | PFS: 7.4 months (TP53 no mutation) vs 1.8 months (TP53 mutation) | [11] |
| SUMIT-BC (NCT05963984) | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | ORR: 55% (TP53wt) vs 29% (fulvestrant alone); mPFS: 14.5 months (TP53wt) vs 6.8 months (fulvestrant alone) | [12][13] |
| Phase 1b/2 | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | mPFS: 32 weeks | [14] |
| Phase 1b/2 | Triple Negative Breast Cancer (TNBC) | Samuraciclib Monotherapy | 1-3 prior chemotherapy lines | 1 partial response, 11 stable disease | [14] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of Samuraciclib against CDK7 and other kinases.
-
General Protocol:
-
A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Varying concentrations of Samuraciclib are added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The extent of phosphorylation is quantified using methods such as radioactivity, fluorescence, or luminescence.
-
The IC50 value, which is the concentration of Samuraciclib required to inhibit 50% of the kinase activity, is calculated.[2]
-
Cell Viability Assay
-
Objective: To assess the effect of Samuraciclib on the proliferation and viability of cancer cell lines.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of Samuraciclib concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]
-
The results are used to determine the concentration of Samuraciclib that inhibits cell growth by 50% (GI50).
-
Western Blotting
-
Objective: To analyze the effect of Samuraciclib on the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
General Protocol:
-
Cells are treated with various concentrations of Samuraciclib for specified durations.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, phospho-RNA Pol II).
-
The membrane is then incubated with corresponding secondary antibodies, and bands are visualized using chemiluminescence.
-
Densitometry is used for quantification of protein levels.[1]
-
Cell Cycle Analysis
-
Objective: To determine the effect of Samuraciclib on cell cycle distribution.
-
General Protocol:
-
Cells are treated with Samuraciclib for a defined period.
-
The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
The cells are treated with RNase to remove RNA.
-
The cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined.[2]
-
Signaling Pathways and Resistance
Samuraciclib has shown promise in overcoming resistance to CDK4/6 inhibitors.[10] The mechanism of resistance to CDK4/6 inhibitors can involve the loss of Rb or the upregulation of other cell cycle components.[15] By targeting the master regulator CDK7, Samuraciclib can potentially bypass these resistance mechanisms.[7]
Furthermore, studies have investigated the interplay between Samuraciclib and other signaling pathways. For instance, the mTOR/PI3K/AKT pathway has been identified as important for the response to Samuraciclib.[9] Combination therapies are being explored, such as with selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown synergistic effects in preclinical models and encouraging efficacy in clinical trials.[11][12][16][17]
However, acquired resistance to Samuraciclib itself can occur. One identified mechanism is a mutation in the CDK7 gene that reduces the binding of ATP-competitive inhibitors like Samuraciclib while still permitting ATP-dependent kinase activity.[18]
Conclusion
Samuraciclib is a promising selective CDK7 inhibitor with a dual mechanism of action that potently inhibits both cell cycle progression and oncogenic transcription.[2] Preclinical data have demonstrated its anti-tumor activity across a range of cancer models, and early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer.[2][6] The identification of potential predictive biomarkers, such as TP53 mutation status, may help guide patient selection in future studies to maximize the clinical benefit of this novel therapeutic agent.[7][11][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced... | Markets Insider [markets.businessinsider.com]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. Carrick Therapeutics Presents Encouraging Clinical Data for Samuraciclib (CT7001) at the 2021 San Antonio Breast Cancer Symposium :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 15. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 18. oncodaily.com [oncodaily.com]
Samuraciclib Hydrochloride in Castration-Resistant Prostate Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the preclinical evaluation of Samuraciclib hydrochloride (CT7001), a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of castration-resistant prostate cancer (CRPC).
Core Mechanism of Action
Samuraciclib is an ATP-competitive inhibitor of CDK7.[1] CDK7 is a crucial kinase with a dual role in regulating the cell cycle and transcription.[2] In CRPC, where androgen receptor (AR) signaling remains a key driver of tumor growth, CDK7 inhibition by Samuraciclib offers a multi-pronged therapeutic attack.[3][4]
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a requisite step for the transcription of numerous genes, including those driven by the androgen receptor.[2][5] Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, thereby suppressing oncogenic transcription.[4][6] Furthermore, CDK7 phosphorylates the transcriptional coactivator MED1, which is essential for its interaction with the androgen receptor at super-enhancer sites, driving AR-mediated transcription.[7][8][9] Inhibition of CDK7 disrupts this interaction, further blunting AR signaling.[7][8]
Cell Cycle Control: Within the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle-promoting CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][10] By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to hypophosphorylation of the Retinoblastoma (Rb) protein and subsequent cell cycle arrest, primarily at the G1/S and G2/M phases.[4][5]
In p53-intact prostate cancer cells, Samuraciclib treatment has been shown to activate the p53 tumor suppressor pathway, leading to increased apoptosis.[5]
Below is a diagram illustrating the signaling pathways affected by Samuraciclib.
Caption: Mechanism of Action of Samuraciclib in CRPC.
Quantitative Data Presentation
In Vitro Growth Inhibition in Prostate Cancer Cell Lines
Samuraciclib demonstrates potent growth inhibition across a panel of malignant prostate cancer cell lines after 72 hours of treatment.[5]
| Cell Line | Type | Androgen Receptor Status | GR50 (µM) |
| LNCaP | Adenocarcinoma | Positive | 0.25 |
| C4-2 | CRPC | Positive | 0.26 |
| C4-2B | CRPC | Positive | 0.27 |
| 22Rv1 | CRPC | Positive (expresses AR-V7) | 0.65 |
| VCaP | CRPC | Positive (AR amplified) | 0.08 |
| DU145 | CRPC | Negative | 0.30 |
| PC3 | CRPC | Negative | 0.53 |
| BPH-1 | Non-malignant | Positive | 0.94 |
| PNT1A | Non-malignant | Negative | 0.45 |
Data sourced from Constantin et al., British Journal of Cancer, 2023.[5]
Cell Cycle Distribution Analysis
Treatment with Samuraciclib for 72 hours induces cell cycle arrest in CRPC cell lines.[5]
| Cell Line | Treatment (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | Vehicle | 65.1 | 18.2 | 16.7 |
| 0.3 | 68.3 | 12.5 | 19.2 | |
| 1.0 | 72.4 | 5.3 | 22.3 | |
| C4-2B | Vehicle | 58.9 | 23.5 | 17.6 |
| 0.3 | 62.1 | 18.7 | 19.2 | |
| 1.0 | 69.8 | 6.9 | 23.3 | |
| 22Rv1 | Vehicle | 55.2 | 26.8 | 18.0 |
| 0.3 | 56.1 | 24.1 | 19.8 | |
| 1.0 | 60.3 | 15.2 | 24.5 |
Data sourced from Constantin et al., British Journal of Cancer, 2023.[5]
In Vivo Efficacy in a CRPC Xenograft Model
Oral administration of Samuraciclib, alone and in combination with enzalutamide, significantly represses tumor growth in a C4-2B xenograft model in immunocompromised mice.[5]
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily Oral Gavage | 0 |
| Samuraciclib | 50 mg/kg | Daily Oral Gavage | ~50 |
| Enzalutamide | 25 mg/kg | Daily Oral Gavage | ~60 |
| Combination | Samuraciclib (50 mg/kg) + Enzalutamide (25 mg/kg) | Daily Oral Gavage | ~85 (additive effect) |
Data extrapolated from tumor growth curves in Constantin et al., British Journal of Cancer, 2023.[5]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of Samuraciclib to CDK7 within intact cells.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: LNCaP cells are cultured to 70-80% confluency.[11]
-
Treatment: Cells are incubated with varying concentrations of Samuraciclib (e.g., 0-20 µM) or a vehicle control (DMSO) for 3 hours.[1]
-
Harvesting: Cells are washed with ice-cold PBS and scraped into PBS containing protease inhibitors.[11]
-
Heat Shock: The cell suspension for each concentration is aliquoted and heated to a specific temperature (e.g., 54°C) in a thermocycler. A non-heated control is included.[1][11]
-
Lysis: Cells are lysed by three freeze-thaw cycles.[11]
-
Separation: The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Quantification and Analysis: Protein concentration in the supernatant is determined by a BCA assay. Equal amounts of protein are then analyzed by Western Blot using an antibody specific for CDK7.[11] The increased intensity of the CDK7 band at higher temperatures in Samuraciclib-treated samples indicates target engagement and stabilization.[1]
Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the distribution of cells in different phases of the cell cycle following Samuraciclib treatment.
Caption: Experimental Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, C4-2B) are seeded and treated with Samuraciclib or vehicle for 72 hours.[3][5]
-
Harvesting: Cells are harvested, washed with PBS, and pelleted by centrifugation.[3]
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 2 hours at -20°C for fixation.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is displayed as a histogram of DNA content. Software is used to model the peaks corresponding to the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle, allowing for quantification of the percentage of cells in each phase.[3][5]
Immunoblotting (Western Blot) Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the CDK7 signaling pathway.
Methodology:
-
Cell Lysis: Following treatment with Samuraciclib for the desired time (e.g., 48 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][6]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[4]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Rb (Ser807/811), total Rb, p-Pol II (Ser5), total Pol II, CDK7) overnight at 4°C.[4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[5]
In Vivo Xenograft Efficacy Study
This protocol details the evaluation of Samuraciclib's anti-tumor activity in a mouse model of CRPC.[12][13]
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Methodology:
-
Animal Model: Male immunocompromised mice (e.g., NSG mice) are used.[5]
-
Tumor Implantation: C4-2B human CRPC cells are implanted subcutaneously.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150 mm³). Mice are then randomized into different treatment cohorts.[12]
-
Drug Formulation and Administration: Samuraciclib is formulated for oral administration. Treatments (vehicle, Samuraciclib, enzalutamide, or the combination) are administered daily via oral gavage.[5][12]
-
Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight and animal health are also monitored.[12]
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and can be processed for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) for markers like Ki67 (proliferation) or p-Pol II.[5]
Conclusion
This compound demonstrates significant preclinical activity in models of castration-resistant prostate cancer. Its dual mechanism of inhibiting both oncogenic transcription, including androgen receptor signaling, and cell cycle progression provides a strong rationale for its clinical development. The data indicate that Samuraciclib has potential as both a monotherapy and in combination with standard-of-care agents like enzalutamide.[5][6] The experimental protocols detailed herein provide a robust framework for the continued investigation of CDK7 inhibitors in CRPC and other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK7 inhibition suppresses Castration-Resistant Prostate Cancer through MED1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Use of CDK7 Inhibitors to Treat Metastatic Castration-Resistant Prostate Cancer via Reduction in MED1 Phosphorylation and Androgen Receptor Signaling. – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Samuraciclib Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of both cell cycle progression and gene transcription, CDK7 is a compelling therapeutic target in oncology.[3][4] Samuraciclib acts as an ATP-competitive inhibitor of CDK7, leading to a dual mechanism of action: disruption of the cell cycle and inhibition of transcription of crucial oncogenes.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Samuraciclib hydrochloride.
Mechanism of Action
CDK7 is a serine/threonine kinase with two primary functions. Firstly, as a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for orderly progression through the cell cycle.[1][5] Secondly, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription of numerous genes, including oncogenes like c-Myc.[1][4] By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and apoptosis in cancer cells.[2][6]
Quantitative Data Summary
The anti-tumor efficacy of Samuraciclib has been quantified across various preclinical models. The following tables summarize key in vitro findings.
Table 1: In Vitro Kinase Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 40 - 41 | - |
| CDK2 | 578 - 620 | ~15-fold |
| CDK9 | 1,200 | ~30-fold |
| CDK1 | 1,800 | ~45-fold |
| CDK5 | - | ~230-fold |
Data compiled from multiple sources.[7][8][9]
Table 2: In Vitro Anti-proliferative Activity of Samuraciclib
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | - |
| Breast Cancer Cell Lines | Breast Cancer | 0.2 - 0.3 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity of Samuraciclib against CDK7 and other kinases.[2]
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of kinase activity.
Materials:
-
Purified recombinant CDK7/Cyclin H/MAT1 enzyme
-
Kinase substrate (e.g., peptide with a phosphorylation site)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)[10]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range is 1 nM to 10 µM.[10]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted Samuraciclib or vehicle (DMSO) to the wells of a 96-well plate.[10]
-
Prepare a master mix containing the CDK7 enzyme and substrate in kinase assay buffer.
-
Add 5 µL of the enzyme/substrate master mix to each well.[11]
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be near the Km value for CDK7.[11]
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the ATP solution to each well.[11]
-
Incubation: Incubate the plate at 30°C for 1 hour.[11]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of Samuraciclib required to inhibit 50% of the kinase activity.[2]
Cell Viability/Proliferation Assay
Objective: To assess the effect of Samuraciclib on the viability and proliferation of cancer cell lines.[2]
Principle: Assays such as MTT, MTS, or CellTiter-Glo® measure metabolic activity, which is proportional to the number of viable cells. The Sulforhodamine B (SRB) assay measures cellular protein content.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well clear, flat-bottom tissue culture plates
-
MTT, MTS, CellTiter-Glo®, or SRB assay reagents
-
Microplate reader (absorbance or luminescence)
Protocol (using SRB):
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Samuraciclib for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[13]
-
Washing: Wash the plates five times with water and allow them to air dry.[13]
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.[13]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[13]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.[13]
-
Data Acquisition: Read the absorbance at 510 nm using a plate reader.[13]
-
Data Analysis: Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.[2]
Cell Cycle Analysis
Objective: To determine the effect of Samuraciclib on cell cycle distribution.[2]
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[3]
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of Samuraciclib for a defined period (e.g., 24-48 hours).[1][12]
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol at -20°C.[10][12]
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[2]
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of Samuraciclib on the phosphorylation of CDK7 substrates, such as RNA Polymerase II.[12]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to the phosphorylated forms of proteins, the inhibitory effect of Samuraciclib on CDK7 kinase activity within the cell can be directly observed.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Samuraciclib for a specified duration. Lyse the cells in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.[6]
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the bands using an imaging system.[3]
-
Data Analysis: Use densitometry to quantify the band intensities.[1]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the induction of apoptosis by Samuraciclib.[13]
Principle: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in their activity indicates apoptosis.[13]
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in white-walled 96-well plates and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of Samuraciclib. Include a vehicle control. Incubate for the desired time (e.g., 24-48 hours).[13]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[13]
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preparing Samuraciclib Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling therapeutic target in oncology.[4] Samuraciclib has demonstrated anti-tumor effects in various cancer models by inducing cell cycle arrest and apoptosis.[5][6] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro studies.
| Property | Value | Reference |
| Synonyms | CT7001 hydrochloride, ICEC0942 hydrochloride | [1] |
| CAS Number | 1805789-54-1 | [1][7] |
| Molecular Formula | C₂₂H₃₁ClN₆O | [1] |
| Molecular Weight | 430.97 g/mol | [1] |
| Appearance | Solid | [8][9] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: ≥ 60 mg/mL | [7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action by inhibiting CDK7.[1]
-
Cell Cycle Arrest: As a component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to cell cycle arrest.[5][6]
-
Transcriptional Inhibition: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation of many genes, including key oncogenes. Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, thereby suppressing oncogenic transcription.[6]
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
Samuraciclib Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.[1][2] By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology.[1][4]
This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on its solubility in DMSO, in vitro cell-based assays, and its mechanism of action.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is a critical parameter for the design of in vitro and in vivo experiments. The following table summarizes the reported solubility data in Dimethyl Sulfoxide (DMSO). It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce solubility.[5] Ultrasonication may also be required to achieve complete dissolution.[2][6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 58.01 | Requires sonication. |
| DMSO | 86 | 199.54 | Use fresh DMSO as moisture can reduce solubility.[5] |
| DMSO | 100 | 232.03 - 253.48 | Requires sonication.[2][3] |
Signaling Pathway and Mechanism of Action
Samuraciclib exerts its anti-cancer effects through the dual inhibition of CDK7's kinase activity, impacting both cell cycle control and transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of Samuraciclib Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (also known as CT7001 or ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial regulator of both cell cycle progression and gene transcription, making it a compelling target in oncology.[3][4] By inhibiting CDK7, Samuraciclib disrupts the cellular machinery essential for the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.[3][5] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of Samuraciclib, highlighting its potential as a therapeutic agent for cancers including breast and prostate cancer.[5][6][7]
These application notes provide detailed protocols for the in vivo administration of Samuraciclib hydrochloride in mouse xenograft models, covering drug formulation, dosing, and methods for assessing efficacy and pharmacodynamics.
Mechanism of Action of Samuraciclib
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[3] CDK7 is a component of two critical cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[6]
-
Cell Cycle Control: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the cell cycle. Inhibition of CDK7 by Samuraciclib prevents this activation, leading to cell cycle arrest.[6]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transcription of numerous genes, including key oncogenes. By inhibiting CDK7, Samuraciclib reduces Pol II phosphorylation, thereby suppressing oncogenic transcription.[5][6]
Dual mechanism of action of Samuraciclib.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key preclinical studies of Samuraciclib in mouse xenograft models.
Table 1: Efficacy of Samuraciclib in a C4-2B Prostate Cancer Xenograft Model [6]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Volume Reduction (%) | Mean Tumor Doubling Time (days) |
| Vehicle | - | Oral | 21 days | - | ~8 |
| Samuraciclib | 50 mg/kg | Oral | 21 days | 52 | ~12 |
| Enzalutamide | 25 mg/kg | Oral | 21 days | 50 | ~11 |
| Samuraciclib + Enzalutamide | 50 mg/kg + 25 mg/kg | Oral | 21 days | 73 | ~21 |
Table 2: Efficacy of Samuraciclib in an MCF7 Breast Cancer Xenograft Model [3][5]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral | 14 days | - |
| Samuraciclib | 100 mg/kg | Oral | 14 days | 60 |
Experimental Protocols
Protocol 1: C4-2B Prostate Cancer Xenograft Study[4][6]
1. Cell Culture and Animal Implantation:
-
Culture C4-2B human castration-resistant prostate cancer cells in appropriate cell culture medium.
-
Harvest exponentially growing cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.[4]
-
Subcutaneously inject 2.5 x 106 C4-2B cells into the flank of male immunodeficient mice (e.g., NSG mice).[4]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).[8]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
When tumors reach an average volume of approximately 90 mm³, randomize mice into treatment groups (n=10 per group).[4]
3. Drug Preparation and Administration:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO and 30% SBE-β-CD (sulfobutylether-β-cyclodextrin) dissolved in distilled water.[5][6]
-
Samuraciclib Formulation (50 mg/kg): Prepare Samuraciclib in the vehicle at the desired concentration.
-
Administer the respective treatments orally via gavage, once daily, for 21 days.[4][6]
4. Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.[4]
-
Collect blood samples for pharmacokinetic analysis if required.[4]
-
Analyze tumor tissue for pharmacodynamic markers of Samuraciclib activity, such as the levels of phosphorylated RNA Polymerase II (p-Pol II), by methods like Western blotting or immunohistochemistry.[5][6]
Prostate cancer xenograft study workflow.
Protocol 2: MCF7 Breast Cancer Xenograft Study[3][5]
1. Cell Culture and Animal Implantation:
-
Culture MCF7 human breast cancer cells in the appropriate medium.
-
Prepare cells for implantation as described in Protocol 1.
-
Implant cells into female immunodeficient mice (e.g., nu/nu-BALB/c athymic nude mice).[3][5]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth and randomize mice into treatment groups as described in Protocol 1.
3. Drug Preparation and Administration:
-
Samuraciclib Formulation (100 mg/kg): A suggested formulation for oral administration is to first dissolve this compound in DMSO (e.g., to 86 mg/mL). For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH₂O. This solution should be prepared fresh daily.[2]
-
Administer treatments orally via gavage, once daily, for 14 days.[3][5]
4. Efficacy and Pharmacodynamic Assessment:
-
Assess efficacy and pharmacodynamic markers as described in Protocol 1. In this model, tumor growth inhibition of approximately 60% was observed after 14 days of treatment at 100 mg/kg.[3][5] Reductions in p-Pol II Ser2 and Ser5 phosphorylation in both peripheral blood mononuclear cells (PBMCs) and tumors were also noted.[3][5]
Protocol 3: General Oral Gavage Procedure in Mice[6][9]
1. Animal Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
2. Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle not extending past the last rib. Mark the needle to ensure consistent insertion depth.
3. Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer the prepared drug solution slowly.
4. Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
Protocol 4: Western Blotting for Phospho-RNA Polymerase II[10]
1. Sample Preparation:
-
Lyse collected tumor tissue to extract total protein.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., at Ser2 or Ser5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Western blotting workflow for p-Pol II.
Management of Potential Side Effects
Gastrointestinal side effects, such as diarrhea, have been noted in some preclinical studies with Samuraciclib.[1] Should these arise, consider the following management strategies:
-
Monitoring: House mice in a way that allows for easy daily observation of fecal pellets to score stool consistency.
-
Supportive Care: If diarrhea is observed, administration of an anti-diarrheal agent such as loperamide (1-2 mg/kg, oral gavage) may be considered.[1]
Conclusion
Samuraciclib has demonstrated significant anti-tumor activity in preclinical mouse models of various cancers. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising CDK7 inhibitor. Careful adherence to these methodologies will aid in generating robust and reproducible data to guide the continued development of Samuraciclib as a potential cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 8. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Samuraciclib Hydrochloride Efficacy Studies in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical efficacy studies of Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) using xenograft models. This compound is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK7, a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] Its anti-tumor activity is derived from this dual mechanism of action:
-
Transcriptional Inhibition: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation. By inhibiting CDK7, Samuraciclib reduces the transcription of key oncogenes, such as c-Myc, making it particularly effective in cancers addicted to certain oncogenes.[1][2]
-
Cell Cycle Arrest: CDK7 is a core component of the CDK-Activating Kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Inhibition of CDK7 by Samuraciclib leads to cell cycle arrest.[1][3]
This dual activity makes CDK7 a compelling therapeutic target in various cancers, including breast, prostate, and colon cancers.
Signaling Pathway
Caption: Dual mechanism of Samuraciclib action on transcription and cell cycle.
Xenograft Efficacy Data
The following tables summarize the in vivo efficacy of this compound in various cell line-derived xenograft models.
Table 1: Efficacy of Samuraciclib in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Xenograft Model | Cancer Type | Treatment Group | Dosing Regimen | Final Tumor Volume Reduction vs. Vehicle | Reference |
| C4-2B | Castration-Resistant Prostate Cancer | Samuraciclib | 50 mg/kg, oral, daily for 21 days | 52% | |
| C4-2B | Castration-Resistant Prostate Cancer | Enzalutamide | 25 mg/kg, oral, daily for 21 days | 50% | |
| C4-2B | Castration-Resistant Prostate Cancer | Samuraciclib + Enzalutamide | 50 mg/kg + 25 mg/kg, oral, daily for 21 days | 73% |
Table 2: Efficacy of Samuraciclib in a Breast Cancer Xenograft Model
| Xenograft Model | Cancer Type | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MCF7 | ER-Positive Breast Cancer | Samuraciclib | 100 mg/kg, oral gavage, daily for 14 days | 60% | |
| MCF7 | ER-Positive Breast Cancer | Samuraciclib + ICI 47699 | Not Specified | Complete growth arrest |
Table 3: Efficacy of Samuraciclib in a Colon Cancer Xenograft Model
| Xenograft Model | Cancer Type | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT116 | Colon Cancer | Samuraciclib | 100 mg/kg, oral gavage, daily for 14 days | 60% |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol describes a typical efficacy study using a cell line-derived xenograft model.
Materials:
-
Cancer cell line (e.g., C4-2B, MCF7, HCT116)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle control (e.g., appropriate buffer or suspension agent)
-
Oral gavage needles
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel®.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage according to the specified dosing regimen.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Caption: Workflow for a cell line-derived xenograft efficacy study.
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in patient-derived xenograft models.
Materials:
-
Fresh patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Calipers
-
Anesthesia
Procedure:
-
PDX Model Establishment:
-
Obtain fresh patient tumor tissue under sterile conditions.
-
Mechanically mince the tissue into small fragments (1-3 mm³).
-
Implant the tumor fragments subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth. Once tumors reach a sufficient size, they can be serially passaged into new cohorts of mice to expand the model.
-
-
Efficacy Study:
-
Once a cohort of mice with established PDX tumors is available, randomize them into treatment groups.
-
Administer this compound or vehicle control as described in the CDX protocol.
-
Monitor tumor growth and animal health throughout the study.
-
At the study endpoint, collect tumors for further analysis.
-
Caption: Workflow for establishing and testing efficacy in PDX models.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated CDK7 Following Samuraciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in the regulation of the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the initiation of transcription.[1] The kinase activity of CDK7 is dependent on its autophosphorylation at the Threonine 170 (Thr170) residue in its T-loop.[2]
Samuraciclib (CT7001) is a potent and selective oral ATP-competitive inhibitor of CDK7.[3] By blocking the kinase activity of CDK7, Samuraciclib disrupts both cell cycle progression and oncogenic transcription, leading to cell cycle arrest and apoptosis in various cancer models.[1] A key pharmacodynamic marker of Samuraciclib's activity is the reduction of phosphorylated CDK7 (p-CDK7) at Thr170. This document provides a detailed protocol for the detection and quantification of p-CDK7 (Thr170) in cell lysates after treatment with Samuraciclib using Western blot analysis.
Signaling Pathway and Mechanism of Action of Samuraciclib
CDK7, in complex with Cyclin H and MAT1, forms the active CAK complex. The activation of this complex is contingent upon the autophosphorylation of CDK7 at Thr170. Once active, the CAK complex proceeds to phosphorylate and activate downstream cell cycle CDKs, promoting cell cycle progression. Concurrently, as a subunit of the TFIIH transcription factor, CDK7 phosphorylates RNA Polymerase II, initiating gene transcription. Samuraciclib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK7, preventing its autophosphorylation and subsequent phosphorylation of its substrates. This leads to an inhibition of both cell cycle progression and transcription.
Quantitative Data Summary
The inhibitory effect of Samuraciclib on CDK7 autophosphorylation and downstream signaling can be quantified by Western blot analysis. The following tables summarize the expected dose-dependent and time-course effects of Samuraciclib treatment on the phosphorylation of CDK7 and its key substrates in a representative cancer cell line.
Table 1: Dose-Dependent Effect of Samuraciclib on p-CDK7 (Thr170) Levels
| Samuraciclib Concentration (µM) | Relative p-CDK7 (Thr170) Level (Normalized to Total CDK7) |
| 0 (Vehicle Control) | 1.00 |
| 0.1 | ~0.75 |
| 0.5 | ~0.40 |
| 1.0 | ~0.15 |
| 5.0 | <0.05 |
Note: The above data are representative and the actual values may vary depending on the cell line and experimental conditions.
Table 2: Time-Course Effect of Samuraciclib (1.0 µM) on p-CDK7 (Thr170) Levels
| Treatment Duration (hours) | Relative p-CDK7 (Thr170) Level (Normalized to Total CDK7) |
| 0 | 1.00 |
| 2 | ~0.80 |
| 6 | ~0.50 |
| 12 | ~0.20 |
| 24 | <0.10 |
Note: The above data are representative and the actual values may vary depending on the cell line and experimental conditions.
Experimental Protocol: Western Blot for p-CDK7 (Thr170)
This protocol provides a detailed methodology for the detection of p-CDK7 (Thr170) by Western blot following treatment with Samuraciclib.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., LNCaP, MCF7, HCT116), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor: Samuraciclib (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol, Bromophenol Blue.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2]
-
Primary Antibodies:
-
Rabbit anti-p-CDK7 (Thr170) polyclonal antibody (Recommended starting dilution: 1:500 - 1:1000).[2]
-
Mouse anti-total CDK7 monoclonal antibody (Recommended starting dilution: 1:1000).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, recommended starting dilution: 1:1000 - 1:5000).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Samuraciclib or DMSO (vehicle control) for the desired duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the primary antibody against p-CDK7 (Thr170) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[2]
-
Wash the membrane five times for 5 minutes each with TBST.[2]
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-CDK7 signal, the membrane can be stripped and re-probed for total CDK7 and a loading control.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total CDK7.
-
Repeat the immunodetection steps as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.
-
Data Analysis and Interpretation
The chemiluminescent signals from the Western blot are captured using an imaging system. The band intensities are then quantified using densitometry software. The relative level of p-CDK7 is calculated by normalizing the intensity of the p-CDK7 band to the intensity of the total CDK7 band. For comparisons across different samples, the p-CDK7/total CDK7 ratio can be further normalized to the loading control. A dose- and time-dependent decrease in the relative p-CDK7 (Thr170) level is expected following Samuraciclib treatment, confirming its on-target activity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of Samuraciclib on p-CDK7 levels.
References
Application Notes and Protocols for Apoptosis Assays with Samuraciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (also known as CT7001 and ICEC0942) is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2][3]. CDK7 is a crucial regulator of both cell cycle progression and transcription[1][4]. By inhibiting CDK7, Samuraciclib disrupts these two fundamental processes in cancer cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death)[1][3][5]. These application notes provide detailed protocols for key apoptosis assays to evaluate the efficacy and mechanism of action of Samuraciclib.
Mechanism of Action of Samuraciclib in Inducing Apoptosis
Samuraciclib's pro-apoptotic activity stems from its dual inhibition of CDK7's functions:
-
Transcriptional Suppression: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation[1][4]. Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, impeding the transcription of key oncogenes and survival factors, thereby promoting apoptosis[1].
-
Cell Cycle Dysregulation: CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle[4][6]. Inhibition of this function by Samuraciclib leads to cell cycle arrest, which can trigger apoptosis in cancer cells[1][6][7].
-
Activation of p53 Pathway: In cancer cells with wild-type p53, Samuraciclib treatment has been shown to activate the p53 tumor suppressor pathway, which contributes to both cell cycle arrest and the induction of apoptosis[6][7][8].
The following diagram illustrates the dual mechanism of action of Samuraciclib leading to apoptosis.
Caption: Dual mechanism of Samuraciclib action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Samuraciclib from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | - | 45-fold |
| CDK2 | 578 | 15-fold |
| CDK5 | - | 230-fold |
| CDK9 | - | 30-fold |
Data compiled from multiple sources[1][2][9].
Table 2: In Vitro Cellular Activity (GI50) of Samuraciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | ~0.2-0.3 |
| MCF7 | Breast Cancer (ER+) | 0.18 |
| T47D | Breast Cancer (ER+) | 0.32 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.33 |
| HS578T | Triple-Negative Breast Cancer | 0.21 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.22 |
Data compiled from multiple sources[1][2][9].
Table 3: Induction of Apoptosis in LNCaP Prostate Cancer Cells
| Treatment | Caspase 3/7 Activity (Fold Change vs. Vehicle) |
| Samuraciclib (1 µM) | Significant Increase |
| Samuraciclib (10 µM) | Significant Increase |
Data is qualitative as presented in the source material. A significant increase in caspase 3/7 activity was observed after 72 hours of treatment[6][10].
Experimental Protocols for Apoptosis Assays
The following are detailed protocols for commonly used apoptosis assays to assess the effects of Samuraciclib.
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity[1].
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
-
Cultured cells and Samuraciclib hydrochloride
Protocol:
-
Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of Samuraciclib or vehicle control for the desired time period (e.g., 72 hours)[6][10].
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer[11].
Caption: Caspase-Glo® 3/7 Assay Workflow.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Cultured cells and this compound
Protocol:
-
Induce apoptosis in cultured cells by treating with Samuraciclib for the desired duration. Include both positive and negative controls.
-
Harvest the cells (including any floating cells in the medium) and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caption: Annexin V/PI Staining Workflow.
Western Blotting for PARP Cleavage
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
Principle: PARP is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3 and caspase-7 into an 89 kDa fragment and a 24 kDa fragment. The appearance of the 89 kDa fragment is a reliable indicator of apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Samuraciclib for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the 116 kDa band and the appearance of the 89 kDa band indicate apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols for Colony Formation Assay Using Samuraciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent and selective, orally bioavailable ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[3][4]
In many cancers, there is a heightened dependency on transcriptional regulation to maintain the malignant phenotype. By inhibiting CDK7, Samuraciclib disrupts both cell cycle progression and the transcription of key oncogenes and survival factors, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the anti-tumor activity of Samuraciclib in various cancer models, including breast and prostate cancer.[3][4][5]
The colony formation assay, or clonogenic assay, is an in vitro cell-based assay that assesses the ability of a single cell to undergo unlimited division and form a colony. It is a critical tool for evaluating the long-term effects of cytotoxic agents like Samuraciclib on cancer cell viability and proliferative capacity. These application notes provide detailed protocols and data for utilizing this compound in colony formation assays.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on the colony formation of various cancer cell lines.
Table 1: Effect of this compound on Colony Formation in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Samuraciclib Concentration (nM) | Incubation Time | % Inhibition of Colony Formation |
| C4-2 | Castration-Resistant Prostate Cancer | 5 | 7 days | Data not specified, but significant inhibition reported[2] |
| 10 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 20 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 50 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 100 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 22RV1 | Castration-Resistant Prostate Cancer | 5 | 7 days | Data not specified, but significant inhibition reported[2] |
| 10 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 20 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 50 | 7 days | Data not specified, but significant inhibition reported[2] | ||
| 100 | 7 days | Data not specified, but significant inhibition reported[2] |
Table 2: GI50 Values of this compound in Breast Cancer Cell Lines (Cell Viability Assay)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Hormone Receptor-positive Breast Cancer | 0.18[1] |
| T47D | Hormone Receptor-positive Breast Cancer | 0.32[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.33[1] |
| HS578T | Triple-Negative Breast Cancer | 0.21[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.22[1] |
Note: While these GI50 values are from cell viability assays, they can serve as a guide for determining the concentration range for colony formation assays in these breast cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentrations for clonogenic assays.
Experimental Protocols
This section provides a detailed methodology for a standard colony formation assay using this compound.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., C4-2, 22RV1, MCF-7, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS, sterile)
-
6-well cell culture plates
-
Crystal Violet staining solution (e.g., 0.5% w/v in methanol)
-
Methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Protocol
1. Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C.
2. Cell Culture and Seeding: a. Culture the chosen cancer cell lines in their recommended complete medium supplemented with FBS and penicillin-streptomycin in a 37°C, 5% CO2 incubator. b. Harvest logarithmically growing cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Determine the optimal seeding density for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well of a 6-well plate). This may require a preliminary optimization experiment. f. Seed the cells in 6-well plates and allow them to adhere for 24 hours in the incubator.
3. Treatment with this compound: a. Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., for prostate cancer cell lines, a range of 5 nM to 100 nM is a good starting point).[2] b. Include a vehicle control group treated with the same concentration of DMSO as the highest Samuraciclib concentration. c. After 24 hours of cell adherence, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Samuraciclib or the vehicle control. d. Return the plates to the incubator.
4. Incubation and Colony Formation: a. Incubate the plates for 7-14 days, depending on the growth rate of the cell line. b. Monitor the plates every 2-3 days to observe colony formation. c. If necessary, replace the medium with fresh medium containing the respective treatments every 3-4 days to ensure nutrient availability.
5. Staining and Quantification: a. After the incubation period, when visible colonies have formed in the control wells, remove the medium from all wells. b. Gently wash the wells twice with PBS. c. Fix the colonies by adding 1-2 mL of methanol to each well and incubating for 10-15 minutes at room temperature. d. Remove the methanol and let the plates air dry completely. e. Add 1-2 mL of Crystal Violet staining solution to each well, ensuring the entire surface is covered. f. Incubate for 10-20 minutes at room temperature. g. Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed. h. Let the plates air dry.
6. Data Analysis: a. Scan or photograph the stained plates. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (PE of treated sample / PE of control sample) d. Plot the surviving fraction as a function of Samuraciclib concentration to generate a dose-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Colony Formation Assay
Caption: Experimental workflow for the colony formation assay.
Logical Relationship of Samuraciclib's Effects
Caption: Logical flow of Samuraciclib's cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
Application Notes and Protocols for Samuraciclib Hydrochloride in CDK7 Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][4] As a component of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including key oncogenes like c-Myc.[1][2] Due to this dual mechanism of action, CDK7 has emerged as a compelling therapeutic target in oncology, and Samuraciclib has shown significant anti-tumor efficacy in various preclinical models.[1][5][6]
These application notes provide a detailed protocol for assessing the kinase activity of CDK7 and its inhibition by this compound using a biochemical assay.
Data Presentation
In Vitro Inhibitory Activity of this compound
The inhibitory potency of Samuraciclib has been quantified against CDK7 and other related kinases, as well as in various cancer cell lines.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK7 | Cell-free kinase assay | 40 - 41 | [3][7] |
| CDK1 | Cell-free kinase assay | ~1845 (45-fold less sensitive) | [3] |
| CDK2 | Cell-free kinase assay | 578 - 615 (15-fold less sensitive) | [3][7] |
| CDK5 | Cell-free kinase assay | ~9430 (230-fold less sensitive) | [3] |
| CDK9 | Cell-free kinase assay | ~1230 (30-fold less sensitive) | [3] |
Cellular Growth Inhibition (GI50) of Samuraciclib
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MCF7 | Breast Cancer | 0.18 - 0.3 | [7][8] |
| T47D | Breast Cancer | 0.32 | [8] |
| MDA-MB-231 | Breast Cancer | 0.33 | [8] |
| HS578T | Breast Cancer | 0.21 | [8] |
| MDA-MB-468 | Breast Cancer | 0.22 | [8] |
| HCT116 | Colon Cancer | Not specified, but apoptosis and cell cycle arrest observed at 0-10 µM | [3] |
Signaling Pathway and Experimental Workflow Visualization
CDK7 Signaling Pathway and Inhibition by Samuraciclib
The following diagram illustrates the dual roles of CDK7 in cell cycle control and transcriptional regulation, and the mechanism of inhibition by this compound.
Experimental Workflow for CDK7 Kinase Activity Assay
This diagram outlines the key steps for determining the inhibitory effect of this compound on CDK7 activity in a biochemical assay.
Experimental Protocols
In Vitro Biochemical CDK7 Kinase Activity Assay
This protocol is designed to measure the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human CDK7/CyclinH/MAT1 complex. A luminescence-based assay format, such as ADP-Glo™ (Promega), is recommended for its high sensitivity and robustness.[9]
I. Materials and Reagents
-
Enzyme: Recombinant human CDK7/CyclinH/MAT1 complex
-
Substrate: Synthetic peptide substrate for CDK7 (e.g., a peptide containing the YSPTSPS sequence from the RNA Pol II C-terminal domain)
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)
-
ATP: Adenosine 5'-triphosphate, high purity
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay Plates: White, opaque, 96-well or 384-well plates suitable for luminescence
-
Control Inhibitor (Optional): A known CDK7 inhibitor to serve as a positive control.[10]
II. Assay Procedure
-
Reagent Preparation:
-
Prepare the Kinase Buffer and store it at 4°C.
-
Prepare a 2X ATP solution and a 2X substrate solution in Kinase Buffer. The final ATP concentration should be close to the Km value for CDK7, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare a 2X enzyme solution of CDK7/CycH/MAT1 in Kinase Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO.
-
Further dilute the DMSO serial dilutions into Kinase Buffer to create 4X inhibitor solutions. Ensure the final DMSO concentration in the assay well is ≤1% to minimize solvent effects.[9]
-
-
Assay Plate Setup (for a 20 µL final volume):
-
Add 5 µL of the 4X this compound dilutions to the appropriate wells of the assay plate.
-
For 'no inhibitor' (100% activity) control wells, add 5 µL of Kinase Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For 'no enzyme' (background) control wells, add 5 µL of Kinase Buffer with DMSO.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X CDK7 enzyme solution to the inhibitor and 100% activity control wells. Add 5 µL of Kinase Buffer to the background control wells.
-
(Optional) Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/Substrate mixture to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection (using ADP-Glo™):
-
Following the manufacturer's instructions, stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining unconsumed ATP.
-
Incubate as recommended (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate as recommended (e.g., 30 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
III. Data Analysis
-
Background Subtraction: Subtract the average signal from the 'no enzyme' control wells from all other data points.
-
Normalization: Normalize the data by setting the average signal of the 'no inhibitor' control as 100% activity and the background signal as 0% activity.
-
IC50 Calculation:
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Samuraciclib Hydrochloride In Vitro Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro off-target effects of Samuraciclib hydrochloride (also known as CT7001 or ICEC0942).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: Samuraciclib is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial regulator of both cell cycle progression and transcription.[1][4]
Q2: Does Samuraciclib have known off-target effects in vitro?
A2: Yes. While Samuraciclib is selective for CDK7, studies have shown it can engage with other kinases, particularly at higher concentrations. Cellular Thermal Shift Assays (CeTSA) in intact prostate cancer cells (LNCaP) have demonstrated that in addition to CDK7, Samuraciclib can stabilize CDK2 and CDK9, indicating direct target engagement within a cellular context.[2][5]
Q3: How does the in vitro potency of Samuraciclib against its primary target compare to its off-targets?
A3: Samuraciclib is most potent against CDK7. Its inhibitory activity against other cyclin-dependent kinases is significantly lower. The IC50 values highlight its selectivity.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory potency of Samuraciclib against its primary target and known off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 | Reference |
| CDK7 | 41 | 1x | [3][6] |
| CDK2 | 578 | 15x | [3][6] |
| CDK1 | - | 45x | [3][6] |
| CDK9 | - | 30x | [3][6] |
| CDK5 | - | 230x | [3][6] |
Note: Specific IC50 values for CDK1, CDK9, and CDK5 were not detailed in the provided search results, but their selectivity fold-change relative to CDK7 is documented.
Troubleshooting Guide for Unexpected In Vitro Results
Issue 1: Observing cell cycle arrest at a different phase than expected from CDK7 inhibition alone.
-
Possible Cause: CDK7 inhibition is known to cause G1/S or G2/M arrest.[4] However, off-target engagement of CDK2 at higher concentrations of Samuraciclib could also contribute to perturbations in the cell cycle.[5] CDK2 is a key regulator of the G1/S transition and S-phase progression.
-
Troubleshooting Steps:
-
Titrate Samuraciclib Concentration: Perform a dose-response experiment to determine if the unexpected cell cycle phenotype is concentration-dependent.
-
Analyze CDK2 Activity: Use western blotting to check the phosphorylation status of CDK2 substrates, such as Rb, at the concentrations of Samuraciclib being used.[6]
-
Synchronize Cells: Synchronize the cell population before treatment to better delineate the specific phase of the cell cycle being affected.
-
Issue 2: Changes in gene expression that are not typically associated with CDK7-mediated transcriptional control.
-
Possible Cause: While CDK7 is a component of the general transcription factor TFIIH, its off-target engagement of CDK9 could be influencing transcription.[5] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II to promote transcriptional elongation.
-
Troubleshooting Steps:
-
Perform Transcriptomic Analysis: Conduct RNA-sequencing or microarray analysis at various concentrations of Samuraciclib to identify differentially expressed genes.
-
Validate with qPCR: Confirm the expression changes of specific genes of interest using quantitative PCR.
-
Assess RNA Polymerase II Phosphorylation: Use western blotting to analyze the phosphorylation status of different serine residues on the C-terminal domain of RNA Polymerase II (e.g., Ser2, Ser5) to distinguish between effects on transcription initiation (CDK7) and elongation (CDK9).[1]
-
Experimental Protocols
Cellular Thermal Shift Assay (CeTSA) for Target Engagement
This protocol is adapted from studies investigating Samuraciclib's target engagement in intact cells.[2][5][6]
Objective: To determine if Samuraciclib engages with potential on- and off-target kinases within a cellular environment.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Reagents for western blotting (primary antibodies for CDK7, CDK2, CDK9, and a loading control like β-actin; secondary antibodies)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with a range of Samuraciclib concentrations (e.g., 0-20 µM) and a DMSO vehicle control for a specified duration (e.g., 3 hours).
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape them into PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the samples to a predetermined temperature (e.g., 54°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (CDK7, CDK2, CDK9) and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. An increased amount of soluble protein in the Samuraciclib-treated samples compared to the DMSO control indicates thermal stabilization due to drug engagement.
Visualizations
Signaling Pathways
Caption: On- and off-target pathways of Samuraciclib.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CeTSA) workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to Samuraciclib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Samuraciclib hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Samuraciclib resistance.
Issue 1: Establishing a Samuraciclib-Resistant Cell Line is Taking Longer Than Expected.
-
Question: I have been treating my cancer cell line with increasing concentrations of Samuraciclib for several months, but I am not observing a stable resistant population. What could be the reason?
-
Answer: The development of drug-resistant cell lines can be a lengthy process, sometimes taking 3 to 18 months. Several factors can influence the timeline:
-
Initial Drug Concentration: Starting with a concentration that is too high may lead to excessive cell death, preventing the emergence of resistant clones. It is advisable to begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and gradually escalate the dose.
-
Dose Escalation Strategy: The increments in drug concentration should be gradual. A common approach is to increase the concentration by 1.5- to 2-fold once the cells have adapted to the current concentration and resumed a stable growth rate.
-
Cell Line Characteristics: The intrinsic genetic and phenotypic heterogeneity of the parental cell line can affect its capacity to develop resistance. Some cell lines may be inherently less prone to acquiring resistance to CDK7 inhibition.
-
Maintenance of Selection Pressure: It is crucial to continuously culture the cells in the presence of Samuraciclib to maintain the resistant phenotype.
-
Issue 2: Inconsistent IC50 Values in Samuraciclib-Resistant vs. Sensitive Cell Lines.
-
Question: I am performing cell viability assays to compare the IC50 of Samuraciclib in my sensitive and resistant cell lines, but the results are highly variable between experiments. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values can stem from several experimental variables:
-
Cell Seeding Density: Ensure that the same number of cells are seeded in each well for both sensitive and resistant lines. Variations in cell density can significantly impact the final assay readout.
-
Drug Potency and Preparation: Prepare fresh dilutions of Samuraciclib from a validated stock solution for each experiment to avoid issues with compound degradation.
-
Assay Duration: A standard incubation time for cell viability assays is 72 hours, but this may need to be optimized for your specific cell lines.
-
Passage Number: Use cell lines with a consistent and low passage number to minimize phenotypic drift that can affect drug sensitivity.
-
Resistant Phenotype Stability: Ensure the resistant cell line is continuously cultured in the presence of Samuraciclib to maintain the resistance mechanisms.
-
Issue 3: No Change in Downstream CDK7 Target Phosphorylation After Samuraciclib Treatment in Resistant Cells.
-
Question: I am performing a western blot to assess the phosphorylation of RNA Polymerase II (Pol II) at Serine 5 and Serine 7, but I don't see a decrease in the signal in my resistant cell line after Samuraciclib treatment, unlike in the sensitive cells. What does this indicate?
-
Answer: This is a key indicator of on-target resistance. The lack of inhibition of CDK7 substrate phosphorylation in the presence of Samuraciclib strongly suggests that the kinase activity of CDK7 is no longer being effectively inhibited. The most likely cause is the acquisition of a mutation in the ATP-binding pocket of CDK7, such as the D97N mutation, which has been shown to reduce the binding affinity of non-covalent inhibitors like Samuraciclib.[1][2][3][4] To confirm this, you should consider sequencing the CDK7 gene in your resistant cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to Samuraciclib?
A1: The most well-characterized mechanism of acquired resistance to the non-covalent, ATP-competitive CDK7 inhibitor Samuraciclib is a single amino acid substitution in the CDK7 protein.[1][5] Specifically, a mutation of aspartate to asparagine at position 97 (D97N) has been identified in prostate cancer cells made resistant to Samuraciclib.[2][3][4] This mutation reduces the binding affinity of Samuraciclib to CDK7, thereby rendering the drug less effective at inhibiting its kinase activity.[1][5]
Q2: Are there other potential mechanisms of resistance to CDK7 inhibitors?
A2: Yes, while the D97N mutation is a key mechanism for non-covalent inhibitors, other mechanisms could contribute to resistance, especially for different classes of CDK7 inhibitors. For covalent inhibitors like THZ1, upregulation of multidrug resistance transporters such as ABCB1 and ABCG2 can lead to increased drug efflux from the cell.[6] Additionally, the activation of compensatory signaling pathways that bypass the need for CDK7 activity could also theoretically contribute to resistance.
Q3: My Samuraciclib-resistant cell line, which has the CDK7 D97N mutation, is no longer responding to treatment. What are my options?
A3: A promising strategy is to switch to a covalent CDK7 inhibitor.[2][3][4] Covalent inhibitors form an irreversible bond with a cysteine residue near the ATP-binding pocket of CDK7. This different mechanism of action can overcome resistance caused by mutations that affect the binding of non-covalent inhibitors.[2][3][4]
Q4: How can I confirm that my resistant cell line has the CDK7 D97N mutation?
A4: The most direct way to confirm the presence of the D97N mutation is to perform Sanger sequencing or next-generation sequencing (NGS) of the CDK7 gene in your resistant cell line compared to the parental sensitive cell line.
Q5: What are the expected changes in IC50 values when comparing Samuraciclib-sensitive and resistant cell lines?
A5: You should expect a significant increase in the IC50 value for Samuraciclib in the resistant cell line compared to the sensitive parental line. The fold-change in IC50 can vary depending on the cell line and the specific resistance mechanisms, but it is typically substantial, indicating a loss of sensitivity to the drug.
Quantitative Data Summary
The following tables summarize key quantitative data related to Samuraciclib's activity and resistance.
Table 1: In Vitro Potency of Samuraciclib in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MCF7 | Breast Cancer | 0.18 | [7] |
| T47D | Breast Cancer | 0.32 | [7] |
| MDA-MB-231 | Breast Cancer | 0.33 | [7] |
| HS578T | Breast Cancer | 0.21 | [7] |
| MDA-MB-468 | Breast Cancer | 0.22 | [7] |
| HCT116 | Colon Cancer | ~0.2 - 0.3 | [7] |
| Prostate Cancer Lines | Prostate Cancer | Submicromolar | [7] |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Kinase Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 40 | - |
| CDK1 | 1800 | 45-fold |
| CDK2 | 600 | 15-fold |
| CDK5 | 9200 | 230-fold |
| CDK9 | 1200 | 30-fold |
IC50 is the concentration of the drug that inhibits 50% of the kinase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of acquired resistance to Samuraciclib.
1. Generation of Samuraciclib-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Samuraciclib through continuous, long-term exposure.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial treatment concentration: Perform a cell viability assay (e.g., MTT or SRB assay) to determine the IC20 of Samuraciclib for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing Samuraciclib at the IC20 concentration.
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells resume a stable growth rate, passage them and increase the Samuraciclib concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation over several months.
-
-
Resistance Confirmation: Periodically perform cell viability assays to determine the IC50 of Samuraciclib in the treated cell population compared to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Establishment of a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cell line in a continuous culture with the highest tolerated concentration of Samuraciclib to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, to determine the IC50 of Samuraciclib.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Samuraciclib concentrations for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
3. Western Blot Analysis of CDK7 Substrate Phosphorylation
This protocol is used to assess the on-target activity of Samuraciclib by measuring the phosphorylation of its downstream target, RNA Polymerase II.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
Anti-phospho-RNA Polymerase II CTD (Ser7)
-
Anti-total RNA Polymerase II
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with Samuraciclib at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and/or loading control.
-
Visualizations
Diagram 1: Samuraciclib's Dual Mechanism of Action
Caption: Samuraciclib dually inhibits transcription and cell cycle progression.
Diagram 2: Acquired Resistance to Samuraciclib via CDK7 Mutation
Caption: CDK7 D97N mutation confers resistance to Samuraciclib.
Diagram 3: Experimental Workflow for Characterizing Samuraciclib Resistance
Caption: Workflow for studying Samuraciclib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CDK7 D97N Mutation and Samuraciclib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the CDK7 D97N mutation and its role in resistance to the CDK7 inhibitor, Samuraciclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Samuraciclib?
Samuraciclib is an orally bioavailable, non-covalent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation. By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: We have observed acquired resistance to Samuraciclib in our cancer cell line model. What is a potential mechanism for this resistance?
A primary mechanism of acquired resistance to Samuraciclib and other non-covalent, ATP-competitive CDK7 inhibitors is the acquisition of a single amino acid substitution in the CDK7 protein. Specifically, a mutation of aspartate to asparagine at position 97 (D97N) has been identified in prostate cancer cells that have developed resistance to Samuraciclib through continuous exposure.[1][2][3][4][5]
Q3: How does the CDK7 D97N mutation confer resistance to Samuraciclib?
The D97N mutation occurs in the ATP-binding pocket of CDK7. This alteration reduces the binding affinity of non-covalent inhibitors like Samuraciclib, diminishing their ability to effectively inhibit the kinase activity of CDK7.[1][2][3][4]
Q4: Are cells with the CDK7 D97N mutation resistant to all types of CDK7 inhibitors?
No. Interestingly, cells harboring the CDK7 D97N mutation remain sensitive to covalent CDK7 inhibitors.[1][2][3][4] This is because covalent inhibitors typically target a different residue, Cysteine 312 (C312), which is located outside the canonical ATP-binding pocket where the D97N mutation resides.[6]
Q5: Is the Aspartate 97 (D97) residue specific to CDK7?
The Aspartate 97 residue is highly conserved across all human cyclin-dependent kinases.[1][2][3] This suggests that mutations at this position could represent a general mechanism of resistance to ATP-competitive inhibitors targeting other CDKs as well.[1][2]
Troubleshooting Guides
Issue 1: Decreased sensitivity to Samuraciclib in a previously sensitive cell line.
Potential Cause: Acquisition of the CDK7 D97N mutation.
Troubleshooting Steps:
-
Sequence the CDK7 gene:
-
Isolate genomic DNA and/or RNA (for cDNA synthesis) from both the parental (sensitive) and the resistant cell populations.
-
Perform Sanger sequencing of the region of the CDK7 gene encoding the ATP-binding pocket, specifically focusing on the codon for Aspartate 97.
-
Compare the sequences to identify any single nucleotide polymorphisms leading to the D97N amino acid change.[4]
-
-
Assess cross-resistance to other CDK7 inhibitors:
-
Perform cell viability or growth inhibition assays with a panel of CDK7 inhibitors, including:
-
Other non-covalent, ATP-competitive inhibitors (e.g., SY-5609).
-
Covalent CDK7 inhibitors (e.g., THZ1, YKL-5-124).
-
-
A significant increase in the IC50 for non-covalent inhibitors, but not for covalent inhibitors, would be consistent with the presence of the D97N mutation.[1][2][4]
-
-
Analyze downstream signaling:
-
Treat both parental and resistant cells with a dose range of Samuraciclib.
-
Perform Western blotting to assess the phosphorylation status of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (at Serine 5 and Serine 7) and other cell cycle CDKs (e.g., CDK2).
-
Resistant cells with the D97N mutation are expected to show less inhibition of substrate phosphorylation compared to parental cells at equivalent concentrations of Samuraciclib.[4]
-
Issue 2: Difficulty in generating a Samuraciclib-resistant cell line.
Potential Cause: Suboptimal drug concentration or selection pressure.
Troubleshooting Steps:
-
Determine the initial IC50:
-
Accurately determine the 50% inhibitory concentration (IC50) of Samuraciclib in your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Gradual dose escalation:
-
Begin by continuously culturing the parental cells in a medium containing Samuraciclib at a concentration close to the IC20-IC30.
-
Once the cells resume a steady growth rate, gradually increase the concentration of Samuraciclib in a stepwise manner. This process can take several months.
-
-
Monitor for resistance:
-
Periodically assess the IC50 of the cultured cells to monitor for a shift in sensitivity. A significant increase in the IC50 value indicates the emergence of a resistant population.
-
Data Presentation
Table 1: Fold-change in IC50 values for various CDK7 inhibitors in Samuraciclib-resistant (22Rv1-SamR) prostate cancer cells compared to parental (22Rv1) cells.
| CDK7 Inhibitor | Class | Fold Increase in IC50 (22Rv1-SamR vs. 22Rv1) |
| Samuraciclib | Non-covalent | 45.4 |
| LDC4297 | Non-covalent | 38.8 |
| SY-5609 | Non-covalent | 1105 |
| THZ1 | Covalent | No significant change |
| SY-1365 | Covalent | No significant change |
Data derived from Lai, C. F., et al. (2023). Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells. The EMBO Journal, e113180.[4]
Experimental Protocols
Generation of a Samuraciclib-Resistant Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to Samuraciclib through continuous drug exposure.
Methodology:
-
Cell Culture Initiation: Begin with a parental cancer cell line known to be sensitive to Samuraciclib (e.g., 22Rv1 prostate cancer cells).
-
Initial Drug Exposure: Culture the cells in their standard growth medium supplemented with Samuraciclib at a concentration equivalent to the IC20-IC30 of the parental line.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant reduction in proliferation is expected. Continue to passage the cells as they reach confluence, maintaining the same concentration of Samuraciclib.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of Samuraciclib in the culture medium. The increment of increase should be gradual (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat the process of adaptation and dose escalation over several months.
-
Resistance Confirmation: Periodically, perform a cell viability assay to determine the IC50 of the cell population to Samuraciclib. A significant rightward shift in the dose-response curve and an increase in the IC50 value compared to the parental cell line confirms the development of resistance.
-
Cell Line Banking: Once a desired level of resistance is achieved, expand the resistant cell line and create cryopreserved stocks for future experiments. Maintain a continuous culture of the resistant line in the presence of the selection concentration of Samuraciclib to preserve the resistant phenotype.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and the IC50 of Samuraciclib using a colorimetric MTT assay.
Methodology:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Samuraciclib in the appropriate cell culture medium.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of Samuraciclib. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Mandatory Visualizations
Caption: CDK7's dual role in cell cycle and transcription and the impact of Samuraciclib and the D97N mutation.
Caption: Experimental workflow for generating and characterizing Samuraciclib-resistant cell lines.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 4. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Samuraciclib In Vivo Technical Support Center: Managing Gastrointestinal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the gastrointestinal (GI) toxicities associated with the in vivo use of Samuraciclib, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Samuraciclib and its mechanism of action?
A1: Samuraciclib is an orally bioavailable, selective inhibitor of CDK7.[1] CDK7 is a key enzyme involved in two fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is a critical step in the transcription of many genes, including oncogenes like c-Myc.
-
Cell Cycle Control: CDK7 is also a CDK-activating kinase (CAK), responsible for activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1]
By inhibiting CDK7, Samuraciclib can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the known gastrointestinal side effects of Samuraciclib in animal studies?
A2: While some preclinical xenograft studies have reported a "notable lack of toxicity at efficacious doses," human clinical trials have consistently shown that gastrointestinal adverse events, including nausea, vomiting, and diarrhea, are common, though generally low-grade and manageable.[1] This suggests that the GI effects of Samuraciclib may be dose-dependent, species-specific, or more pronounced with longer administration periods. Therefore, proactive monitoring for signs of GI distress in animal subjects is crucial.
Q3: What are the observable signs of gastrointestinal toxicity in common animal models?
A3: Observable signs of GI toxicity vary between species.
-
Mice and Rats:
-
Diarrhea: Changes in stool consistency (soft, unformed, or liquid), perianal staining, and an increased frequency of defecation are key indicators.
-
Nausea/Vomiting: Rodents are incapable of vomiting. However, nausea-like behavior can be inferred from "pica," which is the consumption of non-nutritive substances like kaolin clay. A significant increase in kaolin consumption can suggest gastrointestinal malaise.[1] Other signs include reduced food and water intake and subsequent weight loss.
-
-
Other Models (e.g., Dogs, Ferrets):
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Vomiting/Emesis: These species can vomit, which is a direct indicator of emesis.
-
Diarrhea: Similar to rodents, monitor for changes in stool consistency and frequency.
-
General signs: Loss of appetite, weight loss, lethargy, and signs of abdominal discomfort can also be observed.
-
Troubleshooting Guides
Issue 1: Diarrhea is Observed in Study Animals
Initial Assessment:
-
Grade the severity of diarrhea using a standardized scoring system (see Table 1).
-
Assess the animal's overall health: Look for signs of dehydration (skin tenting, sunken eyes), weight loss, and behavioral changes (lethargy, hunched posture).
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Isolate affected animals if necessary, although drug-induced diarrhea is the most likely cause in this context.[1]
Management Strategies:
-
Supportive Care: Ensure continuous access to fresh water and moist, palatable food to prevent dehydration.[1]
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Pharmacological Intervention: If supportive care is insufficient, consider the use of anti-diarrheal agents under veterinary guidance (see Table 2). Loperamide is a commonly used first-line treatment.[1]
Data Presentation: Diarrhea Scoring and Management
Table 1: Diarrhea Severity Scoring Scale for Rodents
| Score | Stool Consistency |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed pellets |
| 2 | Very soft, unformed stools |
| 3 | Watery diarrhea |
Table 2: Pharmacological Management of Diarrhea in Rodents
| Agent | Mechanism of Action | Recommended Dose (Rodents) | Route of Administration | Notes |
| Loperamide | µ-opioid receptor agonist; slows intestinal motility | 1-2 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Can be administered after each loose stool or on a fixed schedule.[1] |
| Octreotide | Somatostatin analog; reduces GI secretions | 0.1-1 mg/kg | Subcutaneous (s.c.) | For more severe or loperamide-refractory diarrhea. |
Issue 2: Nausea-like Behavior (Pica) or Vomiting is Observed
Initial Assessment:
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Quantify the signs: Measure the amount of kaolin consumed daily for pica in rodents. For other species, record the frequency of emetic events.
-
Monitor food and water intake and body weight closely.
-
Evaluate for other signs of distress.
Management Strategies:
-
Dietary Modifications: Provide highly palatable and easily digestible food to encourage eating.
-
Pharmacological Intervention (Anti-emetics): Prophylactic or therapeutic administration of anti-emetics may be considered, especially if nausea and vomiting are anticipated to be significant (see Table 3).
Data Presentation: Anti-emetic Options
Table 3: Pharmacological Management of Nausea and Vomiting
| Agent Class | Examples | Mechanism of Action | Notes |
| 5-HT3 Receptor Antagonists | Ondansetron, Granisetron | Blocks serotonin receptors | Effective for acute nausea and vomiting.[1] |
| NK1 Receptor Antagonists | Aprepitant, Maropitant (for dogs) | Blocks substance P/NK1 receptors | Effective for both acute and delayed nausea and vomiting.[1] |
Experimental Protocols
Protocol 1: Assessment of Samuraciclib-Induced Diarrhea in Mice
Objective: To quantify the incidence and severity of diarrhea following Samuraciclib administration.
Materials:
-
Samuraciclib
-
Vehicle for Samuraciclib formulation
-
Male/female mice (strain as per study design), 8-10 weeks old
-
Cages with wire-mesh floors or non-absorbent bedding
-
Balance for daily body weight measurement
-
Diarrhea scoring chart (as per Table 1)
Procedure:
-
Acclimatization: Acclimate mice to housing conditions for at least one week before the experiment.
-
Group Allocation: Randomize mice into treatment (various doses of Samuraciclib) and vehicle control groups.
-
Baseline Measurements: Record the body weight of each mouse before the first dose.
-
Drug Administration: Administer Samuraciclib or vehicle orally (p.o.) or as per the intended clinical route, at the predetermined dosing schedule.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the cage floor and perianal area of each mouse for signs of diarrhea.
-
Score the stool consistency for each animal daily using the scale in Table 1.
-
-
Data Analysis: Compare the mean diarrhea scores and changes in body weight between the treatment and control groups.
Protocol 2: Management of Samuraciclib-Induced Diarrhea with Loperamide
Objective: To evaluate the efficacy of loperamide in mitigating Samuraciclib-induced diarrhea.
Materials:
-
Samuraciclib-treated mice exhibiting diarrhea (Score ≥ 2)
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., water or 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a fresh solution of loperamide at a concentration of 0.1 mg/mL.[1]
-
Dosing Regimens:
-
Therapeutic Dosing: Upon observation of diarrhea (Score ≥ 2), administer loperamide orally at a dose of 1-2 mg/kg. This can be repeated every 4-6 hours as needed.[1]
-
Prophylactic Dosing: If diarrhea is anticipated based on the Samuraciclib dose, administer loperamide 30 minutes prior to Samuraciclib dosing and then every 4-6 hours.[1]
-
-
Monitoring: Continue to monitor stool consistency, hydration status, and overall well-being of the animals. Record all observations.
-
Data Analysis: Compare the diarrhea scores and duration of diarrhea in loperamide-treated animals versus a control group receiving vehicle.
Visualizations
Caption: Mechanism of action of Samuraciclib.
Caption: Workflow for managing diarrhea in study animals.
References
Technical Support Center: Optimizing Samuraciclib Hydrochloride Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Samuraciclib hydrochloride concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[2] By inhibiting CDK7, Samuraciclib disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What is a typical starting concentration range for Samuraciclib in a cytotoxicity assay?
A2: Based on preclinical data, a sensible starting concentration range for Samuraciclib in cell-based cytotoxicity assays is between 0.1 µM and 10 µM.[4][5] The optimal concentration will vary depending on the specific cell line and the duration of the assay.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[6] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing working dilutions for your experiments, ensure the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q4: How long should I incubate cells with Samuraciclib?
A4: A common incubation period for assessing the cytotoxic effects of Samuraciclib is 72 hours.[3][8] However, the optimal incubation time can vary, and it may be beneficial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental goals and cell line.
Q5: What are some common off-target effects to be aware of?
A5: While Samuraciclib is selective for CDK7, it can inhibit other cyclin-dependent kinases at higher concentrations, such as CDK1, CDK2, CDK5, and CDK9.[4][5] If you observe unexpected cellular phenotypes, it may be prudent to consider potential off-target effects, especially when using concentrations significantly higher than the reported GI50 values.
Troubleshooting Guide
This section addresses specific issues that may arise during your cytotoxicity assays with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well.2. Edge effects: Increased evaporation in the outer wells of the microplate.3. Incomplete dissolution of formazan crystals (in MTT/XTT assays): Crystals not fully solubilized before reading. | 1. Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting.2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier.3. After adding the solubilization solution, place the plate on an orbital shaker for at least 15 minutes and visually inspect the wells to ensure complete dissolution. |
| Low absorbance/fluorescence signal | 1. Low cell density: The initial number of seeded cells may be too low to generate a robust signal.2. Incorrect reagent volume: The volume of the assay reagent may not be appropriate for the volume of the culture medium. | 1. Determine the optimal cell seeding density for your specific cell line and assay duration through a titration experiment.2. Ensure the correct volume of the assay reagent is added to each well, as recommended by the manufacturer's protocol. |
| Negative control (untreated cells) shows high cytotoxicity | 1. Poor cell health: Cells may be unhealthy, contaminated (e.g., with mycoplasma), or have a high passage number.2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use healthy, low-passage cells that are in the logarithmic growth phase and regularly test for contamination.2. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.5% for DMSO). |
| No significant cytotoxicity observed at expected concentrations | 1. Cell line resistance: The chosen cell line may be inherently resistant to CDK7 inhibition.2. Compound inactivity: The Samuraciclib stock may have degraded due to improper storage or handling.3. Suboptimal assay conditions: The incubation time may be too short, or the cell density may be too high. | 1. Confirm the expression of CDK7 in your cell line. Consider testing a positive control cell line known to be sensitive to Samuraciclib.2. Use a fresh aliquot of Samuraciclib and verify its purity and activity.3. Perform a time-course experiment and optimize the cell seeding density. |
Quantitative Data Summary
The following tables summarize the in vitro potency and growth inhibition of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
| CDK7 | 40 - 41 |
| CDK2 | 578 - 620 |
| CDK9 | 1200 |
| CDK1 | 1800 |
| CDK5 | >10000 |
Data compiled from multiple sources.[4][5][6]
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| HCT116 | Colon Cancer | ~0.2 - 0.3 |
| LNCaP | Prostate Cancer | Submicromolar |
| C4-2 | Prostate Cancer | Submicromolar |
| 22Rv1 | Prostate Cancer | Submicromolar |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[4][5][7]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line by measuring cell density based on cellular protein content.[9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
The following day, treat the cells with a serial dilution of Samuraciclib. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of Samuraciclib relative to the vehicle control.
Caspase-Glo® 3/7 Apoptosis Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.[3][9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Samuraciclib. Include a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24-48 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (in a 1:1 ratio with the cell culture medium volume).
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with Samuraciclib hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samuraciclib hydrochloride (also known as CT7001 or ICEC0942).
Troubleshooting Guide
Inconsistent IC50/GI50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50/GI50 values for this compound in our cell viability assays between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Compound Stability and Handling | This compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh dilutions from the stock for each experiment, as the stability of the compound in aqueous media may be limited.[2] Use fresh, anhydrous DMSO for preparing stock solutions as the compound is hygroscopic.[2][3] |
| Cell Line Authenticity and Health | Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Genetic drift can occur with high passage numbers, leading to altered drug sensitivity.[4] Always use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded can significantly impact the final viability readout.[4] Optimize and standardize your cell seeding density to ensure reproducibility. |
| Assay Duration and Endpoint | The cytotoxic and cytostatic effects of CDK7 inhibitors can be time-dependent.[4] A 72-hour incubation is common for viability assays, but this may need to be optimized for your specific cell line.[4][5] Ensure the assay endpoint (e.g., ATP measurement, dye reduction) is appropriate for the expected mechanism of action (e.g., apoptosis vs. cell cycle arrest). |
| Vehicle Control (DMSO) Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a level that does not impact cell viability on its own.[2] |
Weak or No Inhibition of Downstream Targets in Western Blotting
Question: We are not observing the expected decrease in the phosphorylation of RNA Polymerase II (Pol II) or other downstream targets after treating cells with this compound. What could be the reason?
Answer: Lack of target engagement in a western blot can be due to several experimental variables. Here are some key areas to investigate.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The inhibition of Pol II phosphorylation is dose- and time-dependent.[3][6][7] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Effects on phosphorylation can sometimes be observed within hours.[1][4] |
| Suboptimal Western Blot Protocol | Ensure efficient protein extraction using a lysis buffer containing protease and phosphatase inhibitors.[2] Quantify protein concentration accurately to ensure equal loading.[8] Optimize antibody dilutions and incubation times as recommended by the manufacturer. Use a suitable blocking buffer to minimize non-specific binding.[8] |
| Poor Antibody Quality | The primary antibodies for phosphorylated proteins may be of poor quality or specificity.[9] Validate your antibodies using positive and negative controls. Consider testing antibodies from different vendors. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to CDK7 inhibition.[4] Confirm the expression of CDK7 in your cell line via western blot or qPCR.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Samuraciclib is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[6][7][10] CDK7 is a key regulator of both cell cycle progression and transcription.[5][11] By inhibiting CDK7, Samuraciclib disrupts the cell cycle and suppresses the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: What is the selectivity profile of this compound?
A2: Samuraciclib is a selective inhibitor of CDK7. It displays significantly less potency against other CDKs. For instance, it is 45-fold more selective for CDK7 over CDK1, 15-fold over CDK2, 230-fold over CDK5, and 30-fold over CDK9.[1][6][7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound powder should be stored at -20°C for up to three years.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][6] Use fresh, anhydrous DMSO for dissolution.[3] For in vivo studies, working solutions should be prepared fresh on the day of use.[6][7]
Q4: In which cell lines has this compound shown activity?
A4: Samuraciclib has demonstrated growth inhibitory effects in a variety of cancer cell lines, particularly in breast and colorectal cancers.[1] The GI50 values are typically in the range of 0.2-0.3 µM for sensitive breast cancer cell lines.[1][6][7]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Samuraciclib
| Target | IC50 (nM) |
| CDK7 | 40 - 41[1][6][7] |
| CDK2 | 578[6][7] |
Table 2: Samuraciclib Growth Inhibition (GI50) in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) |
| MCF7 | 0.18[6][7] |
| T47D | 0.32[6][7] |
| MDA-MB-231 | 0.33[6][7] |
| HS578T | 0.21[6][7] |
| MDA-MB-468 | 0.22[6][7] |
| MCF10A | 0.67[6][7] |
| HMEC | 1.25[6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with the desired range of Samuraciclib concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software.[5]
Protocol 2: Western Blotting for Phospho-RNA Polymerase II
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Sample Preparation: Prepare lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[2][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2/Ser5) and total RNA Pol II overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Densitometry can be used for quantification.[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Facebook [cancer.gov]
- 11. benchchem.com [benchchem.com]
Samuraciclib Hydrochloride Solution Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Samuraciclib hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2][3] Some suppliers recommend storing solutions under nitrogen and away from moisture.[2][4]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound exhibits good solubility in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with a solubility of up to 86 mg/mL.[1] It is also soluble in water at a similar concentration and in ethanol at 15 mg/mL.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: How should I prepare this compound for in vivo experiments?
A3: For oral administration in animal models, a common formulation involves a multi-component vehicle. One suggested protocol is to first dissolve this compound in DMSO, then dilute it with PEG300, followed by the addition of Tween-80 and finally saline.[2] It is recommended that this mixed solution be prepared fresh and used immediately for the best results.[1] Another option for oral gavage is a suspension in a vehicle like CMC-NA (carboxymethyl cellulose sodium).[1]
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: If precipitation is observed after thawing, gently warm the solution and vortex or sonicate to aid in redissolution. If the precipitate does not dissolve, it may indicate that the concentration is too high for the storage temperature or that the compound has degraded. It is recommended to prepare a fresh stock solution. To avoid this issue in the future, consider storing the stock solution in smaller aliquots.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5][6] Contact with these substances should be avoided to prevent chemical degradation.
Stability Data Summary
The following tables summarize the available data on the stability and solubility of this compound.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 month | [1][3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Source |
| DMSO | 86 mg/mL | 199.54 mM | [1] |
| Water | 86 mg/mL | 199.54 mM | [1] |
| Ethanol | 15 mg/mL | 34.8 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization: If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into sterile, single-use cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or medium.
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area, which corresponds to 100% integrity.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
-
Quantification: Calculate the percentage of remaining this compound at each time point to determine the rate of degradation.
Visual Guides
Signaling Pathway of Samuraciclib
Samuraciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][7] CDK7 is a key regulator of both the cell cycle and transcription.[8][9][10] The diagram below illustrates the central role of CDK7 and the inhibitory action of Samuraciclib.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for evaluating the stability of a compound in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Samuraciclib|1805833-75-3|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 10. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor bioavailability of Samuraciclib in animal studies
Welcome to the Samuraciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal and consistent results when working with Samuraciclib in preclinical animal studies. While Samuraciclib is characterized as an orally bioavailable CDK7 inhibitor, this guide offers troubleshooting advice and answers to frequently asked questions to address potential challenges that may arise during your experiments.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is Samuraciclib and its mechanism of action?
A1: Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally available, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][6] Its anticancer activity stems from a dual mechanism: disrupting cell cycle progression and inhibiting the transcription of key oncogenes.[1] CDK7 is a central regulator of these two fundamental cellular processes, making it a significant target in oncology.[1] As an ATP-competitive inhibitor, Samuraciclib blocks the kinase activity of CDK7.[1]
Q2: Is poor bioavailability a known issue with Samuraciclib?
A2: Preclinical pharmacokinetic studies have generally reported good oral bioavailability for Samuraciclib in mice, rats, and dogs.[5] However, variations in experimental protocols, animal models, and formulations can potentially lead to suboptimal or inconsistent oral absorption. This guide provides strategies to mitigate these factors and ensure robust experimental outcomes.
Q3: What are the common causes of variable drug exposure in animal studies?
A3: Several factors can contribute to variability in the bioavailability of an orally administered compound. These include:
-
Formulation: The choice of vehicle, excipients, and the physical form of the drug (e.g., suspension, solution) can significantly impact its dissolution and absorption.
-
Animal Model: Species, strain, age, and health status of the animals can influence gastrointestinal physiology and drug metabolism.
-
Experimental Procedures: Factors such as food intake (fasted vs. fed state), dosing technique, and stress levels of the animals can affect drug absorption.
Q4: What formulation strategies can be employed to optimize Samuraciclib's oral absorption?
A4: While Samuraciclib has demonstrated good oral bioavailability, ensuring consistent results may involve optimizing the formulation. Strategies to consider include:
-
Solubilizing agents: For poorly soluble compounds, using co-solvents, surfactants, or cyclodextrins can improve dissolution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[7][8]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Improper dosing technique (e.g., incorrect gavage) | Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume and concentration for each animal. |
| Animal stress | Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes. | |
| Inconsistent food intake | Standardize the feeding schedule (e.g., fasting overnight before dosing) to reduce the impact of food on drug absorption. | |
| Lower than expected plasma exposure (AUC) | Suboptimal drug formulation | Consider reformulating Samuraciclib in a vehicle known to improve the solubility and absorption of similar compounds. A simple suspension may not be sufficient. |
| Rapid metabolism in the selected animal model | Investigate the metabolic stability of Samuraciclib in liver microsomes from the chosen species to assess first-pass metabolism. | |
| P-glycoprotein (P-gp) efflux | Evaluate if Samuraciclib is a substrate for efflux transporters like P-gp, which can limit its absorption in the gut. | |
| Inconsistent tumor growth inhibition in xenograft models | Variable drug exposure | Address the potential causes of variable plasma concentrations listed above. Consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with efficacy. |
| Tumor heterogeneity | Ensure consistent passaging of cancer cell lines and implantation techniques to minimize variability in tumor establishment and growth. |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Administration in Rodents
This protocol provides a starting point for preparing Samuraciclib for oral gavage in mice or rats.
-
Vehicle Preparation: A common vehicle for preclinical oral studies is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Samuraciclib Suspension:
-
Weigh the required amount of Samuraciclib powder based on the desired dose and the number of animals.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Continuously stir the suspension during dosing to ensure uniform concentration.
-
-
Administration:
-
Administer the suspension via oral gavage at a volume appropriate for the animal's weight (typically 5-10 mL/kg for mice).
-
Ensure the gavage needle is of the correct size and is inserted carefully to avoid injury.
-
Visualizing Key Concepts
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
identifying resistance mechanisms to Samuraciclib in cancer cells
Welcome to the technical support center for understanding and identifying resistance mechanisms to Samuraciclib (formerly CT7001/ICEC0942), a first-in-class, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate experimental challenges and interpret results when investigating acquired resistance to this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Samuraciclib, has developed resistance. What is the most likely mechanism?
A1: The most well-documented mechanism of acquired resistance to the non-covalent, ATP-competitive CDK7 inhibitor Samuraciclib is the acquisition of a single amino acid substitution in the CDK7 protein.[2][3] Specifically, a mutation from aspartate (D) to asparagine (N) at position 97 (D97N) in the CDK7 kinase domain has been identified in prostate cancer cells rendered resistant to Samuraciclib through continuous culture with the drug.[2][3] This mutation reduces the binding affinity of Samuraciclib to CDK7, thereby diminishing its inhibitory effect.[2][3]
Q2: How does the CDK7 D97N mutation affect the sensitivity to other CDK7 inhibitors?
A2: Cells harboring the D97N mutation in CDK7 exhibit cross-resistance to other non-covalent, ATP-competitive CDK7 inhibitors.[2] However, they may retain sensitivity to covalent CDK7 inhibitors, which bind to a different site on the CDK7 protein.[2]
Q3: We have not detected the D97N mutation in our resistant cell line. What are other potential resistance mechanisms?
A3: While the D97N mutation is a key mechanism, other factors could contribute to Samuraciclib resistance. These can include the activation of bypass signaling pathways that compensate for the inhibition of CDK7.[4] A prominent candidate is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5] Upregulation of this pathway can provide an alternative route for cancer cells to maintain their proliferative and survival signals, thus circumventing the effects of CDK7 inhibition.
Q4: Are there any known biomarkers that predict patient response to Samuraciclib?
A4: Early clinical trial data for Samuraciclib in combination with selective estrogen receptor degraders (SERDs) in hormone receptor-positive (HR+) breast cancer patients previously treated with CDK4/6 inhibitors have identified potential predictive biomarkers.[6] Patients without detectable TP53 mutations or those without liver metastases have shown improved progression-free survival.[6]
Troubleshooting Guides
Problem 1: Confirming the Presence of the CDK7 D97N Mutation
If you suspect the D97N mutation as the cause of resistance, you can confirm its presence using the following workflow:
Problem 2: Investigating the Activation of the PI3K/AKT Bypass Pathway
If the D97N mutation is not present, or if you want to explore additional resistance mechanisms, assessing the activation state of the PI3K/AKT pathway is a logical next step.
Quantitative Data
Table 1: In Vitro IC50 of Samuraciclib in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | CDK7 Status | Samuraciclib IC50 (µM) | Fold Resistance | Reference |
| MCF7 | Wild-type | ~0.1 | - | |
| MCF7-CDK7-D97N | D97N knock-in | >1 | >10 | |
| 22Rv1 | Wild-type | ~0.5 | - | |
| 22Rv1-SamR | D97N (acquired) | >5 | >10 |
Table 2: Clinical Efficacy of Samuraciclib in Combination with SERDs in HR+ Advanced Breast Cancer
| Trial | Patient Subgroup | Median Progression-Free Survival (months) | Reference |
| MORPHEUS (with giredestrant) | No TP53 mutation | 14.2 | [6] |
| TP53 mutation | 1.8 | [6] | |
| No liver metastases | 14.2 | [6] | |
| With liver metastases | 1.8 | [6] | |
| Module 2A (with fulvestrant) | No TP53 mutation | 7.4 | [6] |
| TP53 mutation | 1.8 | [6] | |
| No liver metastases | 13.8 | [6] | |
| With liver metastases | 2.8 | [6] |
Signaling Pathways
Experimental Protocols
Protocol 1: Generation of Samuraciclib-Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to Samuraciclib through continuous drug exposure.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Samuraciclib
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Samuraciclib for the parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of Samuraciclib at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells regularly. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose escalation: Once the cells resume a steady growth rate, increase the concentration of Samuraciclib in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat dose escalation: Continue this process of gradual dose escalation over several months. The development of significant resistance can be a lengthy process.
-
Confirm resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Establish and maintain the resistant line: Once a desired level of resistance is achieved, the resistant cell line can be maintained in culture with a constant concentration of Samuraciclib to preserve the resistant phenotype.
Protocol 2: Identification of CDK7 D97N Mutation by Sanger Sequencing
This protocol outlines the steps to identify the D97N mutation in the CDK7 gene.
Materials:
-
Genomic DNA from sensitive (parental) and resistant cell lines
-
PCR primers flanking exon 5 of the human CDK7 gene
-
PCR master mix
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design primers to amplify exon 5 of the human CDK7 gene. A potential primer pair is:
-
Forward Primer: 5'-TGCCTTTCTGCCCTTTGTTT-3'
-
Reverse Primer: 5'-AGCCCCAGAGAGGAAGAGAT-3'
-
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, the forward and reverse primers, and PCR master mix.
-
Perform PCR with an appropriate annealing temperature and extension time for the chosen primers and polymerase.
-
-
Verification of PCR Product:
-
Run a small amount of the PCR product on an agarose gel to confirm the amplification of a single product of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercially available kit to remove unincorporated primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR product and one of the sequencing primers to a Sanger sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequence chromatograms from the sensitive and resistant cell lines with the reference sequence for human CDK7.
-
Look for a GAC to AAC codon change at position 97, which corresponds to the D97N mutation.
-
Protocol 3: Western Blotting for PI3K/AKT Pathway Activation
This protocol provides a method to assess the activation of the PI3K/AKT pathway by measuring the phosphorylation of key downstream targets.
Materials:
-
Protein lysates from sensitive and resistant cells (with and without Samuraciclib treatment)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-total p70 S6 Kinase
-
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again as in step 7.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total AKT).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein for each sample to determine the activation status of the pathway. An increased ratio in resistant cells compared to sensitive cells, particularly in the presence of Samuraciclib, would suggest activation of the PI3K/AKT bypass pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
minimizing edge effects in Samuraciclib hydrochloride plate-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize edge effects in plate-based assays involving Samuraciclib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" and why is it a concern in my this compound assays?
A1: The edge effect is a phenomenon observed in multi-well plates where the wells on the perimeter of the plate behave differently from the wells in the center.[1][2] This discrepancy is primarily caused by a higher rate of evaporation from the outer wells compared to the inner wells.[3][4] This evaporation can lead to changes in the concentration of media components, salts, and importantly, the concentration of this compound in the outer wells.[2][5] Such changes can alter cellular growth, viability, and the apparent potency of the drug, leading to increased variability and unreliable data.[6][7]
Q2: How does the edge effect specifically impact cell-based assays with a CDK7 inhibitor like this compound?
A2: this compound is a potent CDK7 inhibitor that impacts cell cycle progression and transcription.[8][9][10] The edge effect can lead to an unintended increase in the concentration of this compound in the outer wells. This could result in higher-than-expected cytotoxicity or cell cycle arrest in those wells, skewing dose-response curves and leading to an inaccurate determination of key parameters like GI50 or IC50 values. Conversely, altered cell health due to changes in osmolarity from evaporation can also confound the results.[3][7]
Q3: What are the most effective general strategies to minimize the edge effect?
A3: Several strategies can be employed to mitigate the edge effect. These include:
-
Using specialized plates: Plates with a surrounding moat that can be filled with a sterile liquid to act as a humidity buffer are highly effective.[11][12]
-
Sealing the plate: Using sealing tapes or low-evaporation lids can significantly reduce evaporation.[3][4] For cell-based assays, breathable sterile tape is recommended to allow for necessary gas exchange.[3]
-
Filling the outer wells: A common and effective practice is to fill the outer 36 wells with sterile phosphate-buffered saline (PBS), sterile water, or cell culture medium without cells or drug.[13][14] This creates a humidity barrier for the inner experimental wells.
-
Optimizing incubation: Shorter incubation times, when experimentally feasible, can reduce the impact of evaporation.[3] Maintaining a humidified incubator (≥95% humidity) and minimizing incubator door openings are also crucial.[11]
-
Room temperature equilibration: Allowing the seeded plate to sit at room temperature for a period (e.g., 15-60 minutes) before placing it in the incubator can help ensure even cell settling and minimize thermal gradients.[1][15][16]
Q4: Is it sufficient to just leave the outer wells of the plate empty?
A4: Leaving the outer wells empty is not the most effective strategy.[14] While this avoids collecting data from the most affected wells, it does little to protect the adjacent inner wells from the evaporation gradient. Filling the outer wells with liquid provides a much more effective humidity buffer for the experimental wells.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in replicates, especially in outer columns/rows. | Pronounced edge effect due to evaporation. | Implement a combination of mitigation strategies: Use a plate with a peripheral moat, fill outer wells with sterile PBS, and seal the plate with a breathable membrane. Ensure the incubator has high humidity. |
| Inconsistent dose-response curves across different plates. | Differential evaporation rates between experiments. | Standardize the edge effect mitigation protocol for all assays. Allow all plates to equilibrate at room temperature for the same amount of time before incubation. |
| Cells in outer wells appear stressed or have lower viability, even in control wells. | Increased osmolarity in the media due to evaporation. | Fill the outer wells with media to create a humidity buffer. This is often more effective than PBS or water at maintaining osmolarity in adjacent wells. |
| "Clumping" or uneven distribution of cells in the outer wells. | Thermal gradients across the plate when moved from room temperature to a 37°C incubator. | Let the seeded plate rest at room temperature for 60 minutes before transferring it to the incubator. This allows cells to settle evenly before adhesion.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay with Edge Effect Mitigation
This protocol describes a typical cell viability assay (e.g., using MTT or a luminescent-based assay) with adherent cells treated with this compound, incorporating measures to minimize the edge effect.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom, tissue culture-treated plates (a plate with a surrounding moat is recommended)
-
This compound
-
Sterile PBS or sterile water
-
Multichannel pipette
-
Breathable plate sealer or low-evaporation lid
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at the desired density in complete medium.
-
If using a plate with a moat, fill the moat with 1.7 mL of sterile water or PBS.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of the 96-well plate.
-
Fill the 36 outer wells with 200 µL of sterile PBS or medium without cells to act as a humidity barrier.[14]
-
Allow the plate to sit at room temperature in a sterile hood for 60 minutes to allow for even cell settling.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the inner 60 wells.
-
Add 100 µL of the appropriate this compound dilutions or vehicle control to the wells.
-
Seal the plate with a breathable plate sealer or use a low-evaporation lid.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Proceed with your chosen cell viability assay protocol (e.g., addition of MTT reagent followed by solubilization, or addition of a luminescent cell viability reagent).
-
Read the plate using a microplate reader at the appropriate wavelength or luminescence setting.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the GI50 value.
-
Quantitative Data Summary
The following tables summarize hypothetical data illustrating the impact of the edge effect and the effectiveness of mitigation strategies on a this compound cell viability assay.
Table 1: Impact of Edge Effect on Apparent GI50 of this compound
| Plate Section | Apparent GI50 (nM) | Standard Deviation |
| Outer 36 Wells | 180 | ± 25 |
| Inner 60 Wells | 250 | ± 10 |
This table illustrates that the apparent potency of this compound can be significantly overestimated in the outer wells due to the concentrating effect of evaporation.
Table 2: Effectiveness of Edge Effect Mitigation Strategies on Assay Variability (%CV)
| Mitigation Strategy | % Coefficient of Variation (CV) in Inner Wells | % Coefficient of Variation (CV) in Outer Wells |
| None | 8% | 25% |
| Outer Wells Filled with PBS | 6% | 12% |
| Breathable Plate Sealer | 5% | 10% |
| Moat Plate + Filled Outer Wells + Sealer | < 5% | < 8% |
%CV is a measure of the variability of the data. Lower values indicate more reliable and reproducible results.
Visualizations
Signaling Pathway of this compound
References
- 1. agilent.com [agilent.com]
- 2. Beating the edge effect | Laboratory News [labnews.co.uk]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Managing evaporation for more robust microscale assays Part 2. Characterization of convection and diffusion for cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. youtube.com [youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Facebook [cancer.gov]
- 11. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 12. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 96 Well Edge Effect - Tissue and Cell Culture [protocol-online.org]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors in Triple-Negative Breast Cancer: Samuraciclib Hydrochloride versus THZ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent CDK7 inhibitors, Samuraciclib hydrochloride and THZ1, for the treatment of Triple-Negative Breast Cancer (TNBC). By examining their mechanisms of action, preclinical efficacy, and available clinical data, this document aims to offer an objective resource for the scientific community.
Introduction to CDK7 Inhibition in TNBC
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with conventional targeted therapies.[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in TNBC. CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step in transcription initiation.[2][3] TNBC cells often exhibit a high degree of "transcriptional addiction," meaning they are heavily reliant on the continuous transcription of a specific set of genes for their survival and proliferation. By inhibiting CDK7, both cell cycle progression and oncogenic transcription can be simultaneously disrupted, leading to apoptosis in cancer cells.
Overview of this compound and THZ1
This compound (also known as CT7001 and ICEC0942) is an orally bioavailable, selective, and ATP-competitive inhibitor of CDK7.[4][5] It is currently being investigated in clinical trials for various cancers, including TNBC.[6][7]
THZ1 is a potent and selective covalent inhibitor of CDK7. It forms an irreversible bond with a unique cysteine residue near the ATP-binding pocket of CDK7, leading to sustained inhibition.[8] THZ1 has been extensively studied in preclinical models of various cancers, demonstrating significant activity in TNBC.
Preclinical Efficacy in Triple-Negative Breast Cancer
Both Samuraciclib and THZ1 have demonstrated significant anti-tumor activity in preclinical models of TNBC, including cell lines and patient-derived xenografts (PDX).
In Vitro Cell Viability
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for Samuraciclib and THZ1 in various TNBC cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Preclinical Activity of Samuraciclib (CT7001/ICEC0942) in TNBC Cell Lines [9]
| Cell Line | GI50 (µM) |
| MDA-MB-231 | 0.33 |
| MDA-MB-468 | 0.22 |
| HS578T | 0.21 |
Table 2: Preclinical Activity of THZ1 in TNBC Cell Lines [10][11][12]
| Cell Line | IC50 (nM) | Assay Conditions |
| Multiple TNBC lines | < 70 | 48-hour treatment |
| MDA-MB-231 | ~150 | 48-hour treatment |
| Patient-Derived TNBC Cultures | < 100 | 48-hour treatment |
In Vivo Xenograft Models
Both compounds have shown encouraging results in in vivo models of TNBC.
-
Samuraciclib: Oral administration of Samuraciclib has been shown to produce strong and sustained tumor regression in an orthotopic patient-derived xenograft (PDX) model of TNBC.[4]
-
THZ1: Treatment with THZ1 has led to a substantial blockage of tumor growth in patient-derived TNBC xenograft models.[11]
Mechanism of Action and Signaling Pathways
Samuraciclib and THZ1 share the same primary target, CDK7, but differ in their mode of inhibition. This interaction leads to the disruption of two key cellular processes: cell cycle progression and transcription.
Figure 1: Mechanism of Action of CDK7 Inhibitors in TNBC.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate Samuraciclib and THZ1.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Figure 2: Generalized workflow for a cell viability assay.
Protocol Details:
-
Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Samuraciclib or THZ1 (typically from low nanomolar to high micromolar) for 48 to 72 hours.
-
Reagent Incubation: A viability reagent such as MTT or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
Western Blot Analysis for Phospho-RNA Polymerase II
This assay is used to confirm the on-target effect of CDK7 inhibitors by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
Protocol Details:
-
Cell Treatment and Lysis: TNBC cells are treated with the inhibitor for a specified time (e.g., 4-24 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RNAPII (e.g., at Serine 2, 5, or 7 of the C-terminal domain) and total RNAPII.[15][16] A loading control like β-actin or GAPDH is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[5]
Patient-Derived Xenograft (PDX) Model Studies
PDX models provide a more clinically relevant in vivo setting to evaluate drug efficacy.
Figure 3: General workflow for a patient-derived xenograft study.
Protocol Details:
-
Model Establishment: Fresh tumor tissue from TNBC patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG).[4][17]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups and receive daily oral gavage of Samuraciclib, intraperitoneal injections of THZ1, or a vehicle control.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) for proliferation markers or western blotting for target engagement.
Summary and Future Directions
Both this compound and THZ1 are potent inhibitors of CDK7 with compelling preclinical data supporting their development for the treatment of TNBC. THZ1, as a covalent inhibitor, has demonstrated high potency in in vitro studies. Samuraciclib, an ATP-competitive inhibitor, has shown robust anti-tumor activity in preclinical models and is currently being evaluated in clinical trials, providing valuable data on its safety and efficacy in patients.
The key distinction lies in their binding mechanisms, which may influence their pharmacokinetic and pharmacodynamic properties. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a direct comparison of their potency and efficacy. The ongoing clinical trials for Samuraciclib will provide crucial insights into the therapeutic potential of CDK7 inhibition in TNBC patients and will help to define its role in the evolving landscape of TNBC treatment.
References
- 1. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 2. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A clinical study of samuraciclib (CT7001), a first-in-class, oral, selective inhibitor of CDK7, in patients with advanced triple negative breast cancer (TNBC) [repository.cam.ac.uk]
- 7. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 8. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RePORT ⟩ RePORTER [reporter.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Modulation of the Pol II CTD Phosphorylation Code by Rac1 and Cdc42 Small GTPases in Cultured Human Cancer Cells and Its Implication for Developing a Synthetic-Lethal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CDK7 Inhibitors: Samuraciclib, THZ1, and SY-1365
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] This guide provides an objective comparison of Samuraciclib (CT7001) with two other well-characterized selective CDK7 inhibitors, THZ1 and SY-1365, supported by experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction among these inhibitors lies in their interaction with the CDK7 protein. Samuraciclib is an orally bioavailable, ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates.[3][4] In contrast, THZ1 and SY-1365 are covalent inhibitors.[5][6] They form an irreversible bond with a cysteine residue (Cys312) located outside the kinase domain, leading to sustained inhibition.[5][7]
This fundamental difference in binding mode can influence the duration of action and potential for off-target effects. While covalent inhibitors may offer prolonged target engagement, they also carry the risk of permanent off-target modification.
Data Presentation: Quantitative Comparison of CDK7 Inhibitors
The following tables summarize the biochemical potency, kinase selectivity, and anti-proliferative activity of Samuraciclib, THZ1, and SY-1365 based on available preclinical data.
Table 1: Biochemical Potency Against CDK7
| Inhibitor | Target | IC50 (nM) | Notes |
| Samuraciclib (CT7001) | CDK7 | 41[3] | ATP-competitive, non-covalent |
| THZ1 | CDK7 | 3.2[5] | Covalent inhibitor |
| SY-1365 (Mevociclib) | CDK7 | 369 (at 2mM ATP) | Covalent inhibitor |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity over CDK1 | Selectivity over CDK2 | Selectivity over CDK5 | Selectivity over CDK9 | Selectivity over CDK12/13 | Other Notable Off-Targets (>75% inhibition at 1µM) |
| Samuraciclib | 45-fold[3] | 15-fold (IC50: 578 nM)[3] | 230-fold[3] | 30-fold[3] | - | ERK8, STK33, CHK2, CLK2, PHK[4] |
| THZ1 | - | - | - | - | Also inhibits CDK12 and CDK13[5] | MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2[8] |
| SY-1365 | >5-fold (IC50 >2µM) | >5-fold (IC50 >2µM) | - | >5-fold (IC50 >2µM) | >5-fold (IC50 >2µM) | 7 of 468 kinases inhibited >90% at 1µM |
Table 3: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in nM)
| Cell Line | Cancer Type | Samuraciclib (GI50) | THZ1 (IC50) | SY-1365 (IC50) |
| HCT116 | Colon Cancer | - | 100[9] | - |
| MCF7 | Breast Cancer (HR+) | 180[3] | 80-300[10] | - |
| T47D | Breast Cancer (HR+) | 320[3] | 80-300[10] | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 330[3] | 75[9] | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 220[3] | - | - |
| HS578T | Triple-Negative Breast Cancer | 210[3] | - | - |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | 50[11] | - |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | 0.55[11] | - |
| D458 | Medulloblastoma (MYC-amplified) | - | 10[12] | - |
| D425 | Medulloblastoma (MYC-amplified) | - | 10[12] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK7.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., a peptide containing the CDK7 phosphorylation motif)
-
ATP
-
Test compound (e.g., Samuraciclib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Thaw the recombinant CDK7 enzyme, substrate, and ATP on ice.
-
Prepare a 2x kinase/substrate solution in kinase assay buffer.
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK7.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 2.5 µL of the 2x kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[13]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a CDK7 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., Samuraciclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or a vehicle control (e.g., DMSO). The final DMSO concentration should typically not exceed 0.1%.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the GI50 or IC50 value.
-
Western Blotting for Phospho-RNA Polymerase II
Objective: To determine the effect of a CDK7 inhibitor on the phosphorylation of a key downstream target, RNA Polymerase II (RNAPII).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound (e.g., Samuraciclib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-phospho-RNAPII Ser5, anti-total RNAPII, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control to determine the effect of the inhibitor.[14][15][16][17][18]
Mandatory Visualization
Caption: Dual mechanism of action of selective CDK7 inhibitors.
Caption: General experimental workflow for evaluating CDK7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Samuraciclib Hydrochloride and Fulvestrant Combination Therapy for HR+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of samuraciclib hydrochloride and fulvestrant against current therapeutic alternatives for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer, particularly in patients who have progressed on prior cyclin-dependent kinase 4/6 (CDK4/6) inhibitor therapy. This document summarizes key preclinical and clinical data, details experimental protocols, and visualizes relevant biological pathways and workflows to inform ongoing research and drug development efforts.
Executive Summary
The combination of samuraciclib, a first-in-class oral inhibitor of cyclin-dependent kinase 7 (CDK7), and fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated promising clinical activity in patients with HR+/HER2- advanced breast cancer that has progressed after treatment with a CDK4/6 inhibitor.[1][2][3] Clinical trial data from the SUMIT-BC study indicate a significant improvement in clinical benefit rate, overall response rate, and progression-free survival for the combination compared to fulvestrant monotherapy, especially in patients with wild-type TP53. This guide places these findings in the context of other approved and emerging therapies for this patient population, providing a data-driven comparison to aid in the evaluation of this novel therapeutic strategy.
Mechanism of Action and Therapeutic Rationale
Samuraciclib and fulvestrant target two distinct but complementary pathways crucial for the proliferation of HR+ breast cancer cells.
Samuraciclib: As a potent and selective inhibitor of CDK7, samuraciclib exerts a dual antitumor effect:
-
Transcriptional Inhibition: CDK7 is a critical component of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in initiating gene transcription. By inhibiting CDK7, samuraciclib can suppress the transcription of key oncogenes and anti-apoptotic proteins, to which cancer cells are often addicted.
-
Cell Cycle Disruption: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 disrupts the orderly progression of the cell cycle.[1][2]
Fulvestrant: Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation. This ablates ER signaling, a primary driver of growth in HR+ breast cancer.
The combination of these two agents offers a multi-pronged attack, targeting both the primary driver of proliferation (ER signaling) and the fundamental cellular machinery of transcription and cell cycle progression. This is particularly relevant in the setting of resistance to CDK4/6 inhibitors, where cancer cells may have developed alternative mechanisms for survival and proliferation.
Preclinical Data
While specific quantitative preclinical data on the samuraciclib and fulvestrant combination is not extensively published in a tabulated format, preclinical studies have demonstrated synergistic antitumor activity in HR+ breast cancer models, particularly in those resistant to CDK4/6 inhibitors.[2] Preclinical evidence suggests that the combination leads to enhanced tumor growth inhibition, cell cycle arrest, and induction of apoptosis compared to either agent alone. Furthermore, preclinical data indicate that CDK7 inhibition activates the p53 pathway in TP53 wild-type cancer cell lines, leading to apoptosis.[2]
Clinical Studies: Samuraciclib and Fulvestrant Combination
The clinical development of samuraciclib in combination with fulvestrant has primarily focused on patients with HR+/HER2- advanced breast cancer who have progressed on a prior CDK4/6 inhibitor.
Key Clinical Trials
-
SUMIT-BC (NCT05963984): A randomized, multicenter, Phase 2b clinical trial evaluating the efficacy and safety of two doses of oral samuraciclib (240 mg and 360 mg daily) in combination with fulvestrant versus fulvestrant alone.[1]
-
Phase I/II Modular Study (NCT03363983): An earlier phase study that evaluated the safety, tolerability, and preliminary efficacy of samuraciclib as a monotherapy and in combination with other agents, including fulvestrant.[2]
Efficacy Data
The following table summarizes the key efficacy findings from the SUMIT-BC trial.
| Efficacy Endpoint | Samuraciclib + Fulvestrant (All Patients, n=40) | Fulvestrant Alone (n=20) | Samuraciclib + Fulvestrant (TP53 wt, n=26) | Fulvestrant Alone (TP53 wt, n=14) |
| Clinical Benefit Rate (CBR) at 24 weeks | 60% | 40% | 69% | 46% |
| Overall Response Rate (ORR) | 33% | 14% | 55% | 29% |
| Median Progression-Free Survival (mPFS) | 7.8 months | 5.6 months | 14.5 months | 6.8 months |
| Data from the SUMIT-BC Phase 2b trial presented at the 2025 San Antonio Breast Cancer Symposium. |
Safety and Tolerability
The most common adverse events (AEs) associated with the samuraciclib and fulvestrant combination are primarily gastrointestinal and generally low-grade.
| Adverse Event | Any Grade | Grade 3 or Higher |
| Diarrhea | 90% | 19% |
| Nausea | 81% | 10% |
| Vomiting | 74% | N/A |
| Fatigue | 36% | N/A |
| Data from a phase 2 modular study. |
Notably, no significant myelosuppression, including neutropenia, was observed. The majority of AEs were manageable with standard medications or dose modifications.
Comparison with Alternative Therapies
The treatment landscape for HR+/HER2- advanced breast cancer following progression on a CDK4/6 inhibitor is evolving. The following table compares the efficacy and safety of the samuraciclib and fulvestrant combination with other therapeutic options in this setting.
| Treatment Combination | Trial | Patient Population | Median PFS | ORR | Key Grade ≥3 Adverse Events |
| Samuraciclib + Fulvestrant | SUMIT-BC (TP53 wt) | Post-CDK4/6i | 14.5 months | 55% | Diarrhea (19%), Nausea (10%) |
| Everolimus + Exemestane | Real-world study | Post-CDK4/6i | 3.8 - 6.6 months | N/A | Stomatitis, Anemia, Dyspnea |
| Alpelisib + Fulvestrant | BYLieve (Cohort A) | Post-CDK4/6i (PIK3CA-mutated) | 7.3 months | 17.4% | Hyperglycemia, Rash, Diarrhea |
| Capivasertib + Fulvestrant | CAPItello-291 (overall) | Post-AI ± CDK4/6i | 7.2 months | 22.9% | Rash (12.1%), Diarrhea (9.3%), Hyperglycemia (2.3%) |
| Note: Direct cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations. |
Experimental Protocols
SUMIT-BC Trial (NCT05963984)
-
Study Design: A randomized, open-label, multicenter Phase 2b trial.
-
Patient Population: Patients (n=60) with histologically or cytologically confirmed ER+/HER2- advanced or metastatic breast cancer not amenable to curative treatment. Must have received an aromatase inhibitor combined with a CDK4/6 inhibitor in the adjuvant or advanced setting. Patients must have RECIST v1.1 evaluable disease.[4]
-
Intervention Arms:
-
Fulvestrant 500 mg IM on days 1, 15, and 29, then monthly.
-
Fulvestrant (as above) + Samuraciclib 240 mg orally once daily.
-
Fulvestrant (as above) + Samuraciclib 360 mg orally once daily.[4]
-
-
Primary Endpoint: Clinical benefit rate at 24 weeks.[4]
-
Secondary Endpoints: Tolerability, progression-free survival, overall response rate, duration of response.[4]
-
Biomarker Analysis: Baseline ctDNA analysis using Guardant360 to determine TP53 and other mutation statuses.[4]
Tumor Response and Biomarker Assessment Methodologies
-
RECIST 1.1: Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1. This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions to categorize response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[5][6][7][8][9]
-
Guardant360 ctDNA Analysis: This is a next-generation sequencing (NGS)-based liquid biopsy test that analyzes cell-free DNA from a blood sample to detect genomic alterations in cancer-related genes, including TP53. The workflow involves cfDNA extraction, library preparation with digital barcoding, sequencing, and bioinformatic analysis to identify single nucleotide variants, indels, copy number variations, and fusions.[4][10][11][12][13]
Conclusion
The combination of samuraciclib and fulvestrant presents a promising therapeutic strategy for patients with HR+/HER2- advanced breast cancer who have progressed on CDK4/6 inhibitors. The dual mechanism of action, targeting both ER signaling and fundamental cellular processes of transcription and cell cycle, provides a strong rationale for its efficacy. Clinical data from the SUMIT-BC trial demonstrate a clinically meaningful benefit, particularly in the TP53 wild-type population, with a manageable safety profile.
Compared to existing and emerging therapies, the samuraciclib and fulvestrant combination shows competitive efficacy, especially in terms of progression-free survival in the biomarker-selected population. The lack of significant myelosuppression is a notable advantage. Further investigation in a Phase 3 setting is warranted to confirm these findings and to further delineate the patient populations most likely to benefit from this novel combination therapy. The ongoing and future studies will be critical in positioning this combination within the evolving treatment landscape of advanced breast cancer.
References
- 1. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 2. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curetoday.com [curetoday.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of tumor response to neoadjuvant chemotherapy in patients with breast cancer using MRI and FDG-PET/CT-RECIST 1.1 vs. PERCIST 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kanser.org [kanser.org]
- 8. RECIST 1.1 – RECIST [recist.eortc.org]
- 9. project.eortc.org [project.eortc.org]
- 10. researchgate.net [researchgate.net]
- 11. therapyselect.de [therapyselect.de]
- 12. therapyselect.de [therapyselect.de]
- 13. guardanthealth.com [guardanthealth.com]
Validating Samuraciclib Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Samuraciclib hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We present supporting experimental data, detailed protocols for key assays, and objective comparisons with alternative CDK7 inhibitors to assist researchers in designing and interpreting their studies.
Introduction to Samuraciclib and its Target, CDK7
Samuraciclib (also known as ICEC0942 or CT7001) is an orally bioavailable, ATP-competitive small molecule inhibitor of CDK7.[1][2][3] CDK7 is a critical kinase with a dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription.[2][4]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a pivotal step for the initiation of transcription of numerous genes, including key oncogenes.[2][4]
-
Cell Cycle Control: Within the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates several cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving progression through the cell cycle.[4][5][6]
By inhibiting CDK7, Samuraciclib disrupts both of these cancer-promoting pathways, leading to cell cycle arrest and apoptosis.[1][2][7]
Samuraciclib's Potency and Selectivity
Samuraciclib is a highly potent inhibitor of CDK7 with an IC50 of approximately 41-40 nM.[1][3][8][9][10] It exhibits significant selectivity for CDK7 over other cyclin-dependent kinases, as detailed in the table below.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 41 | 1 |
| CDK2 | 578 - 620 | ~14-15 |
| CDK9 | 1200 | ~30 |
| CDK1 | 1800 | ~45 |
| CDK5 | - | ~230 |
Data compiled from multiple sources.[1][3][8][9][10]
Methods for Validating CDK7 Target Engagement
Several robust methods can be employed to confirm that Samuraciclib is engaging its intended target, CDK7, within a cellular context. These can be broadly categorized into direct binding assays and downstream pharmacodynamic assays.
Direct Target Engagement: Cellular Thermal Shift Assay (CeTSA)
CeTSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
A study on the effects of Samuraciclib (CT7001) in prostate cancer cells utilized CeTSA to confirm direct engagement with CDK7.[4][11] The results demonstrated a dose-dependent thermal stabilization of CDK7 in LNCaP cells treated with Samuraciclib, providing direct evidence of target binding in a cellular environment.[4][12]
Downstream Pharmacodynamic Biomarkers: Western Blotting
The most common approach to validate the downstream effects of CDK7 inhibition is to measure the phosphorylation status of its key substrates by Western blotting.
Key Phosphorylation Events to Monitor:
-
p-RNA Polymerase II (CTD Ser2/5): Inhibition of CDK7's transcriptional activity leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 and serine 5. This is a direct and reliable marker of CDK7 target engagement.[7][8][13]
-
p-CDK1 (Thr161) and p-CDK2 (Thr160): As part of the CAK complex, CDK7 is responsible for the activating phosphorylation of CDK1 and CDK2. A decrease in the phosphorylation of these sites indicates the disruption of CDK7's cell cycle-related activity.[5][7][13]
-
p-Retinoblastoma (Rb): Inhibition of the cell cycle machinery by Samuraciclib ultimately leads to reduced phosphorylation of the Retinoblastoma protein.[7][8][13]
Studies in HCT116 colon cancer cells have shown that Samuraciclib treatment leads to a dose- and time-dependent inhibition of Pol II CTD phosphorylation.[8][10][13]
Cellular Phenotypic Assays
These assays measure the functional consequences of CDK7 inhibition on cell behavior.
-
Cell Viability/Proliferation Assays: Treatment with Samuraciclib is expected to decrease the viability and proliferation of cancer cells. The GI50 (concentration for 50% growth inhibition) for Samuraciclib in various breast cancer cell lines ranges from 0.2 to 0.3 µM.[7][8][9][10][13]
-
Cell Cycle Analysis: CDK7 inhibition is known to cause cell cycle arrest.[7][8][9][13] Flow cytometry analysis of cells treated with Samuraciclib can quantify the accumulation of cells in specific phases of the cell cycle.
Comparison with Alternative CDK7 Inhibitors
A key aspect of validating a targeted therapy is to compare its performance and specificity against other inhibitors of the same target.
| Inhibitor | Mechanism | Selectivity | Key Considerations |
| Samuraciclib (CT7001) | ATP-competitive, reversible | High selectivity for CDK7 over other CDKs | Orally bioavailable, currently in clinical trials.[14] |
| THZ1 | Covalent | Also inhibits CDK12 and CDK13 | Less selective profile can confound the interpretation of results specifically due to CDK7 inhibition.[15] |
| YKL-5-124 | Covalent | More selective for CDK7 than THZ1 | A useful tool compound for specifically probing CDK7 function. A rescue mutant (C312S) strategy has been used to definitively validate its on-target effects.[9][15] |
| SY-5609 | Reversible | Selective for CDK7 | Also in clinical development, providing another point of comparison for clinical efficacy and safety.[15] |
The use of a rescue mutant, as demonstrated with YKL-5-124, provides a high level of confidence in attributing the observed cellular effects to the inhibition of the intended target.[9] This involves introducing a mutation in CDK7 that prevents inhibitor binding without affecting its normal function.
Experimental Protocols
Cellular Thermal Shift Assay (CeTSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3 hours).
-
Harvesting: Harvest intact cells and wash with PBS.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for CDK7.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble CDK7 at each temperature. Plot the fraction of soluble protein against temperature to generate melting curves and calculate the melting temperature (Tm). An increase in Tm in the presence of Samuraciclib indicates target engagement.
Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against the target phospho-proteins (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 T161) and total protein controls overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels or a loading control (e.g., GAPDH, β-actin).
Visualizing Pathways and Workflows
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for validating Samuraciclib target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Samuraciclib: A Comparative Analysis of Cross-Resistance with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, necessitating the development of novel agents with distinct mechanisms of action. Samuraciclib (CT7001), a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has shown promise in overcoming resistance to established kinase inhibitors, particularly in the context of hormone receptor-positive (HR+), HER2-negative advanced breast cancer that has progressed on CDK4/6 inhibitors. This guide provides a comparative analysis of Samuraciclib's cross-resistance profile, supported by available preclinical and clinical data.
Mechanism of Action of Samuraciclib
Samuraciclib is an ATP-competitive inhibitor of CDK7, a key regulator of both cell cycle progression and transcription.[1] Its dual mechanism of action underpins its potential to overcome resistance:
-
Transcriptional Control: CDK7 is a component of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transcription of many genes, including key oncogenes like c-Myc.[2] By inhibiting CDK7, Samuraciclib can suppress the transcription of genes that drive cancer cell proliferation and survival.
-
Cell Cycle Regulation: As part of the CDK-Activating Kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Inhibition of CDK7 disrupts this process, leading to cell cycle arrest.
Lack of Cross-Resistance with CDK4/6 Inhibitors
A significant area of investigation for Samuraciclib is its activity in tumors that have developed resistance to CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib). Preclinical evidence and clinical trial data suggest that Samuraciclib does not exhibit cross-resistance with these agents.[3][4]
Mechanisms of resistance to CDK4/6 inhibitors often involve the upregulation of Cyclin E, which activates CDK2, thereby bypassing the G1-S checkpoint control imposed by CDK4/6 inhibition. As Samuraciclib targets a distinct and upstream master regulator, CDK7, it remains effective in this setting.
Preclinical Evidence
While direct head-to-head preclinical studies detailing the IC50 values of Samuraciclib against a broad panel of other kinase inhibitors in various resistant cell lines are not extensively published, the available data indicates its efficacy in CDK4/6 inhibitor-resistant models. Preclinical studies have demonstrated that CDK7 inhibition is effective in breast cancer models even after resistance to CDK4/6 inhibitors develops.[3]
Clinical Data in CDK4/6 Inhibitor-Resistant Breast Cancer
Clinical trials have provided the most compelling evidence for the lack of cross-resistance between Samuraciclib and CDK4/6 inhibitors. The Phase 2 SUMIT-BC (NCT05963984) and the MORPHEUS trials evaluated Samuraciclib in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer who had progressed on prior CDK4/6 inhibitor therapy.[4][5]
Table 1: Clinical Efficacy of Samuraciclib in CDK4/6 Inhibitor-Resistant HR+, HER2- Advanced Breast Cancer
| Clinical Trial | Treatment Arm | Patient Population | Key Efficacy Endpoint | Result |
| Module 2A | Samuraciclib + Fulvestrant | HR+/HER2- advanced breast cancer, post-CDK4/6 inhibitor | Clinical Benefit Rate (CBR) | 36.0% (9/25) |
| Module 2A (sub-analysis) | Samuraciclib + Fulvestrant | Patients without detectable TP53 mutation | Clinical Benefit Rate (CBR) | 47.4% (9/19) |
These findings suggest that Samuraciclib provides a meaningful clinical benefit in a patient population that has already developed resistance to a major class of kinase inhibitors.
Potential for Overcoming Resistance to Other Kinase Inhibitors
Given its fundamental role in transcription and cell cycle control, Samuraciclib's mechanism of action suggests potential for activity in cancers resistant to other kinase inhibitors beyond the CDK4/6 space. For instance, in castration-resistant prostate cancer (CRPC), where resistance to androgen receptor (AR)-targeted therapies is common, CDK7 has been shown to promote AR signaling.[2] Preclinical studies have demonstrated that Samuraciclib can suppress transcription mediated by both full-length and splice variant forms of the AR, contributing to its anti-tumor efficacy in CRPC models.[2]
Resistance to Samuraciclib
While Samuraciclib offers a promising avenue to treat resistant cancers, the potential for acquired resistance to Samuraciclib itself is an important consideration. Preclinical studies have identified that a specific mutation in the CDK7 gene can confer resistance to ATP-competitive CDK7 inhibitors like Samuraciclib. This highlights the need for ongoing research into mechanisms of resistance to this new class of drugs.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate cross-resistance.
Generation of Kinase Inhibitor-Resistant Cell Lines
-
Cell Culture Initiation: Begin with a parental, sensitive cancer cell line (e.g., MCF-7 for breast cancer).
-
Initial Drug Exposure: Treat the cells with the kinase inhibitor of interest (e.g., palbociclib) at a concentration close to the IC50 value.
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner over several months.
-
Resistance Confirmation: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms the resistant phenotype.[1]
-
Cell Line Maintenance: Culture the established resistant cell line in the continuous presence of the kinase inhibitor to maintain the resistant phenotype.[1]
Western Blot Analysis for CDK7 Pathway Inhibition
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of Samuraciclib for a specified duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.[6]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in the CDK7 signaling pathway, such as phospho-RNA Polymerase II (Ser2/5), total RNA Polymerase II, phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and a loading control (e.g., β-actin).[6]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[6]
Visualizations
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for in vitro cross-resistance studies.
Conclusion
Samuraciclib's unique mechanism of targeting the master regulator CDK7 provides a strong rationale for its use in cancers that have developed resistance to other kinase inhibitors. Clinical data in CDK4/6 inhibitor-resistant breast cancer supports a lack of cross-resistance and demonstrates its potential as a valuable new therapeutic option. Further preclinical studies to delineate the cross-resistance profile of Samuraciclib against a wider range of kinase inhibitors will be crucial in defining its broader applicability in the treatment of resistant malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
Samuraciclib's Efficacy: A Tale of Two Tumors Dependent on TP53 Status
For Immediate Release
[City, State] – [Date] – New analyses of preclinical and clinical data reveal a significant disparity in the efficacy of Samuraciclib, a first-in-class oral CDK7 inhibitor, in cancers with wild-type versus mutated TP53 tumor suppressor genes. The findings consistently demonstrate that patients with TP53 wild-type cancers derive substantially greater benefit from Samuraciclib treatment, positioning TP53 status as a critical predictive biomarker for therapy selection.
Samuraciclib, developed by Carrick Therapeutics, works by inhibiting cyclin-dependent kinase 7 (CDK7), a key regulator of both the cell cycle and gene transcription.[1] This dual mechanism of action is designed to halt uncontrolled cell proliferation and suppress the expression of cancer-driving genes.[1] However, the integrity of the TP53 pathway appears to be a crucial determinant of the drug's therapeutic impact.
Clinical Data Underscores Superior Efficacy in TP53 Wild-Type Cancers
Multiple clinical trials in advanced breast cancer have consistently shown that patients with TP53 wild-type tumors experience significantly longer progression-free survival (PFS) compared to those with TP53 mutations.
Data from the Phase 2 SUMIT-BC trial, presented at the 2025 San Antonio Breast Cancer Symposium, showed that in patients with HR+, HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor, the combination of Samuraciclib and fulvestrant resulted in a median PFS of 14.5 months in the TP53 wild-type population, compared to just 6.8 months with fulvestrant alone.[2] This represents a 7.7-month improvement in median PFS for patients with intact TP53.[2]
Similarly, an analysis of two Phase 2 trials, MORPHEUS and Module 2A, presented at the 2025 European Society for Medical Oncology (ESMO) Breast Cancer Annual Congress, highlighted this trend. In the MORPHEUS trial, patients with no TP53 mutation had a median PFS of 14.2 months versus a mere 1.8 months for those with a mutation.[3] The Module 2A trial showed a median PFS of 7.4 months for TP53 wild-type patients compared to 1.8 months for the mutant cohort.[3]
Another study presented at the 2021 San Antonio Breast Cancer Symposium also demonstrated a stark difference, with a median PFS of 32 weeks in the TP53 wild-type group versus 7.9 weeks in the TP53 mutant group.[4][5]
Table 1: Comparison of Progression-Free Survival (PFS) in Clinical Trials
| Clinical Trial | Treatment Arm | TP53 Status | Median Progression-Free Survival (mPFS) |
| SUMIT-BC | Samuraciclib + Fulvestrant | Wild-Type | 14.5 months[2] |
| Fulvestrant Alone | Wild-Type | 6.8 months[2] | |
| MORPHEUS | Samuraciclib + Giredestrant | Wild-Type | 14.2 months[3] |
| Mutant | 1.8 months[3] | ||
| Module 2A | Samuraciclib + Fulvestrant | Wild-Type | 7.4 months[3] |
| Mutant | 1.8 months[3] | ||
| Phase 2 Modular Study (2021) | Samuraciclib + Fulvestrant | Wild-Type | 32 weeks[4][5] |
| Mutant | 7.9 weeks[4][5] |
The clinical benefit rate (CBR) also showed a notable difference. In one study, the CBR for patients treated with Samuraciclib plus fulvestrant was 36% overall, but this rose to 53% when excluding patients with a TP53 mutation.[5] In the SUMIT-BC trial, the TP53 wild-type group had a clinical benefit of 69% compared to 46% in the overall population.[6]
Preclinical Evidence in Prostate Cancer Models
Preclinical studies in prostate cancer cell lines further support the differential efficacy of Samuraciclib based on TP53 status. In p53-intact LNCaP and C4-2B prostate cancer cells, Samuraciclib treatment led to the accumulation and activation of p53 protein, resulting in increased apoptosis (programmed cell death) and cell cycle arrest.[7] Conversely, in the p53-mutant DU145 and p53-null PC3 cell lines, this activation of the p53 pathway was not observed, and the PC3 cells, in particular, appeared resistant to apoptosis induced by Samuraciclib.[7]
Table 2: Preclinical Response of Prostate Cancer Cell Lines to Samuraciclib
| Cell Line | TP53 Status | Key Observations with Samuraciclib Treatment |
| LNCaP | Wild-Type | p53 accumulation and activation, increased apoptosis, cell cycle arrest[7] |
| C4-2B | Wild-Type | p53 accumulation and activation[7] |
| DU145 | Mutant | No p53 accumulation or activation[7] |
| PC3 | Null | No p53 accumulation or activation, resistant to apoptosis[7] |
Mechanism of Differential Efficacy
The proposed mechanism for this differential efficacy lies in the interplay between CDK7 inhibition and the p53 pathway. CDK7 inhibition by Samuraciclib induces cellular stress. In cancer cells with a functional (wild-type) TP53 gene, this stress activates the p53 pathway, leading to apoptosis and cell cycle arrest, thereby enhancing the anti-tumor effect of the drug.[4][5] In contrast, cancer cells with a mutated or absent TP53 gene lack this crucial response mechanism, rendering them less susceptible to Samuraciclib-induced cell death.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Samuraciclib in cancer cell lines with different TP53 statuses.
Methodology:
-
Cell Seeding: Cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Samuraciclib for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of Samuraciclib on the expression and activation of key proteins in the p53 and cell cycle pathways.
Methodology:
-
Cell Lysis: Cells treated with various concentrations of Samuraciclib for a specified duration (e.g., 48 hours) are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53, p21, cleaved PARP1, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to the loading control.
Conclusion
The cumulative evidence from both clinical trials and preclinical studies strongly indicates that the efficacy of Samuraciclib is significantly influenced by the TP53 status of the cancer. Tumors with wild-type TP53 exhibit a robust response to treatment, characterized by prolonged progression-free survival and higher clinical benefit rates. This differential response underscores the importance of utilizing TP53 mutation status as a predictive biomarker to guide the clinical application of Samuraciclib, ensuring that this promising therapy is directed towards the patient populations most likely to benefit. Future clinical development of Samuraciclib will likely focus on biomarker-driven patient selection strategies to maximize its therapeutic potential.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Carrick Therapeutics Presents Encouraging Clinical Data for Samuraciclib (CT7001) at the 2021 San Antonio Breast Cancer Symposium :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. onclive.com [onclive.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
comparing oral bioavailability of different CDK7 inhibitors
A Comparative Guide to the Oral Bioavailability of CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. The development of orally bioavailable CDK7 inhibitors is a key focus for advancing cancer therapy, offering the potential for more convenient and sustained treatment regimens. This guide provides a comparative analysis of the oral bioavailability of several prominent CDK7 inhibitors, supported by available experimental data and methodologies.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of a drug is a critical pharmacokinetic parameter that determines the fraction of an administered dose that reaches systemic circulation. Below is a summary of the available oral bioavailability data for different CDK7 inhibitors in preclinical models.
| Inhibitor Name(s) | Oral Bioavailability (F%) | Animal Model | Noteworthy Remarks |
| Samuraciclib (CT7001, ICEC0942) | 30%[1] | Mouse | A non-covalent, ATP-competitive inhibitor of CDK7.[1] |
| SY-5609 | 47%[2] | Mouse | A highly selective, non-covalent inhibitor of CDK7.[2] |
| XL-102 | Orally Bioavailable | Human (Phase 1) | A covalent inhibitor of CDK7. Pharmacokinetic analysis in humans showed rapid absorption with a Tmax of 1-3 hours.[3] |
| QS1189 | Orally Bioavailable | Preclinical | A pyrazolo-triazine derivative that potently inhibits CDK7.[4] |
| TY-2699a | Orally Bioavailable | Preclinical | A novel, highly selective small-molecule inhibitor of CDK7.[3][5] |
Experimental Protocols for Determining Oral Bioavailability
The determination of oral bioavailability involves in vivo pharmacokinetic studies that compare the plasma concentration of a drug after oral and intravenous administration.
Protocol for Samuraciclib (ICEC0942)
The oral bioavailability of samuraciclib was determined in CD1 male mice.[1]
-
Animal Model: Male CD1 mice.[1]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points after administration to determine the plasma concentration of the drug.[6]
-
Data Analysis: The area under the curve (AUC) of the plasma concentration-time profile was calculated for both oral and intravenous administration routes. The oral bioavailability (F%) was then calculated using the formula: F% = (AUCPO / AUCIV) x 100.[1]
Protocol for SY-5609
The oral bioavailability of SY-5609 was determined in mice.[2]
-
Animal Model: Mice.[2]
-
Drug Administration:
-
Intravenous (IV): A specific dose was administered intravenously.
-
Oral (PO): The compound was administered orally to a separate group of animals.[2]
-
-
Sample Collection: Plasma concentrations of SY-5609 were measured at different time points after administration.
-
Data Analysis: The oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[2]
Note: For XL-102, QS1189, and TY-2699a, specific preclinical experimental protocols for determining the exact percentage of oral bioavailability were not available in the provided search results. However, their development as orally administered agents is well-documented.
Signaling Pathway and Experimental Workflow Visualizations
CDK7 Signaling Pathway
CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle transitions. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation of transcription. Inhibition of CDK7 disrupts these processes, leading to cell cycle arrest and suppression of oncogenic gene expression.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a generalized workflow for determining the oral bioavailability of a CDK7 inhibitor in a preclinical setting.
References
- 1. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exelixis Announces Initial Dose-Escalation Results from the First-in-Human Phase 1 Trial Evaluating XL102 in Patients with Advanced Solid Tumors at SABCS 2022 | Exelixis, Inc. [ir.exelixis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Samuraciclib Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Samuraciclib hydrochloride (also known as CT7001 or ICEC0942), an investigational cyclin-dependent kinase 7 (CDK7) inhibitor.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5]
I. Hazard and Safety Overview
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment | Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
| Reproductive Toxicity | Category 2 (Suspected) | H361fd: Suspected of damaging fertility or the unborn child[3] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 (May cause organ damage) | H373: May cause damage to organs through prolonged or repeated exposure[3] |
Source: MedChemExpress SDS, DC Chemicals SDS, PubChem[3][4][5]
II. Required Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Body Protection: Lab coat or impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For handling bulk powder or creating aerosols, a suitable respirator may be required.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste, often categorized as cytotoxic waste.[6][7][8][9] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Unused or Expired Compound: Place the original vial or container with the unused or expired this compound into a designated, leak-proof hazardous waste container.[10]
-
Contaminated Labware: All items that have come into direct contact with this compound, including pipette tips, serological pipettes, flasks, and vials, must be considered contaminated. These items should be collected in a designated, clearly labeled, puncture-proof container for cytotoxic waste.[6][9]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated waste bag for cytotoxic/hazardous chemical waste.[6][9]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible wastes.[5]
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic."[6][10]
-
The label must include:
Step 3: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA must be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.[10][11]
Step 5: Final Disposal Method
-
The final disposal of this compound and associated contaminated materials will be conducted by a licensed hazardous waste vendor arranged by your institution's EHS department.
-
The standard and required method of disposal for cytotoxic and hazardous chemical waste is high-temperature incineration.[7][8]
IV. Spill and Emergency Procedures
-
Small Spills (Solid): Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., ethanol) and carefully wipe up the spill. Place all cleanup materials in a sealed container labeled as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and prevent entry. Contact your institution's EHS or emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Samuraciclib | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Samuraciclib|1805833-75-3|MSDS [dcchemicals.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Samuraciclib hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Samuraciclib hydrochloride. Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity. This compound is a potent, orally active CDK7 inhibitor and should be handled with care in a laboratory setting.[1][2]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[3][4]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[3]
-
Reproductive toxicity (Suspected) : Suspected of damaging fertility or the unborn child.[5]
-
Specific target organ toxicity, repeated exposure (Potential) : May cause damage to organs through prolonged or repeated exposure.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound to prevent exposure through inhalation, dermal contact, or accidental ingestion.[6] The following table summarizes the required PPE for various handling procedures.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[6] | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[6] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if it becomes contaminated.[6] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles.[6] A full face shield should be worn over goggles when handling the powder or creating solutions.[6][7] | Protects against splashes and aerosolized particles from entering the eyes or face.[6] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[6] | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet).[6] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[6] | Prevents the spread of contamination outside of the designated work area.[6] |
Operational and Disposal Plans
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet, especially when handling the solid form or preparing solutions.[3][4]
-
An accessible safety shower and eyewash station must be available in the immediate work area.[3][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable pads.
-
Weighing (Solid Compound): Weigh the solid compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, do so within a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate decontaminating solution (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.[3] Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan: All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[6]
-
Solid Hazardous Waste: Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Hazardous Waste: Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[6]
-
Sharps Hazardous Waste: Needles and syringes used for in vivo studies must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: DO NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Visual Safety Protocols
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Samuraciclib|1805833-75-3|MSDS [dcchemicals.com]
- 5. Samuraciclib | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
